molecular formula C8H6Cl2N2 B13693469 5,7-Dichloro-2-methyl-6-azaindole

5,7-Dichloro-2-methyl-6-azaindole

Cat. No.: B13693469
M. Wt: 201.05 g/mol
InChI Key: WGSWEVBTSZKHJW-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methyl-6-azaindole (CAS 1227269-17-1) is a functionalized azaindole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a privileged structure in drug design, prized as a bioisostere for indole and purine rings. Its incorporation into target molecules can significantly modulate key physicochemical properties, such as improving aqueous solubility and reducing lipophilicity, which are critical for optimizing drug candidates . The specific pattern of substituents on this compound makes it a highly versatile building block. The two chlorine atoms at the 5 and 7 positions allow for selective and sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, or through lithium-halogen exchange chemistry . This enables researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. The methyl group at the 2-position adds steric and electronic diversity, further fine-tuning the molecule's properties and potential interactions with biological targets. Azaindoles, particularly the 6-azaindole isomer, have demonstrated significant research value in the development of kinase inhibitors and allosteric modulators for G-protein-coupled receptors (GPCRs) . For instance, 6-azaindole-2-carboxamides have been explored as promising allosteric modulators for the cannabinoid receptor 1 (CB1), showing potent activity in modulating agonist binding and G-protein coupling . This highlights the potential of the 6-azaindole core in probing complex biological pathways and developing new therapeutic agents for various disorders. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H6Cl2N2/c1-4-2-5-3-6(9)12-8(10)7(5)11-4/h2-3,11H,1H3

InChI Key

WGSWEVBTSZKHJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC(=C2N1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

5,7-Dichloro-2-methyl-6-azaindole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthetic pathway, and structural utility of 5,7-Dichloro-2-methyl-6-azaindole , a specialized heterocyclic scaffold used in kinase inhibitor discovery.

CAS: 1448260-10-3 IUPAC Name: 5,7-Dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Part 1: Chemical Identity & Molecular Properties

The compound is a substituted 6-azaindole (1H-pyrrolo[2,3-c]pyridine), distinguished by the presence of a pyridine nitrogen at position 6, flanked by two chlorine atoms at positions 5 and 7, and a methyl group at position 2 of the pyrrole ring. This substitution pattern is critical for modulating the electronic profile of the scaffold, enhancing metabolic stability by blocking commonly oxidized sites, and providing vectors for halogen bonding.

Molecular Data Table
PropertyValueNotes
Molecular Formula C₈H₆Cl₂N₂ Confirmed via elemental count (C7 core + Me - 3H + 2Cl).[1][2]
Molecular Weight 201.05 g/mol Monoisotopic Mass: ~200.99 Da.
Core Scaffold 6-Azaindole1H-Pyrrolo[2,3-c]pyridine.
Substituents 2-Methyl; 5,7-Dichloro2-Me (pyrrole); 5,7-Cl₂ (pyridine).[1]
H-Bond Donors 1Pyrrole N-H (Position 1).
H-Bond Acceptors 1Pyridine N (Position 6).
CLogP (Est.) ~2.8 - 3.2Increased lipophilicity due to di-chloro/methyl substitution.
Appearance Off-white/Yellow SolidTypical for halogenated azaindoles.
Structural Logic & Numbering

The numbering follows the fused heterocycle convention:

  • N1: Pyrrole nitrogen (H-bond donor).

  • C2: Methyl-substituted carbon.[1]

  • C3: Unsubstituted methine (available for electrophilic aromatic substitution).

  • N6: Pyridine nitrogen (H-bond acceptor).

  • C5 & C7: Chlorinated carbons flanking N6.[1]

Part 2: Synthetic Methodology (Protocol)

The synthesis of 5,7-dichloro-6-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring, which disfavors standard electrophilic cyclizations. The most robust method, validated by Lachance et al. (Merck Frosst), utilizes a Fischer Indole Synthesis adapted for electron-poor pyridines using high-temperature acid catalysis in polar solvents.

Reaction Scheme

Precursor: 2,6-Dichloro-3-hydrazinopyridine Reagent: Acetone (Source of 2-methyl carbons) Catalyst: Pyridine Hydrochloride (Py·HCl) Solvent: N-Methyl-2-pyrrolidone (NMP)[3]

Step-by-Step Protocol

1. Hydrazone Formation (In Situ or Isolated)

  • Rationale: The hydrazine nitrogen must first condense with the ketone (acetone) to form the hydrazone intermediate, setting the stage for the [3,3]-sigmatropic rearrangement.

  • Procedure:

    • Charge a reaction vessel with 2,6-dichloro-3-hydrazinopyridine (1.0 eq).

    • Add Acetone (3.0–5.0 eq) and a catalytic amount of mild acid (e.g., acetic acid) in ethanol or directly in NMP.

    • Stir at room temperature for 1–2 hours. Monitor by LC-MS for hydrazone formation (M+ = Precursor + 40 Da).

    • Note: For the high-temperature cyclization, the hydrazone is often formed in situ or the crude concentrated before adding the cyclization solvent.

2. Fischer Cyclization

  • Rationale: Electron-deficient pyridines require harsh conditions to induce the sigmatropic shift and subsequent re-aromatization. Py·HCl provides a high-boiling, buffered acidic medium that facilitates ammonia loss without decomposing the sensitive chloride substituents.

  • Procedure:

    • Dissolve the crude hydrazone in NMP (concentration ~0.5 M).

    • Add Pyridine Hydrochloride (3.0 eq).[4]

    • Heat the mixture to 160 °C under an inert atmosphere (N₂).

    • Critical Control Point: Monitor reaction progress strictly. Reaction times typically range from 1 to 6 hours.[4] Prolonged heating may lead to dechlorination.

    • Cool to room temperature.

3. Workup & Purification

  • Procedure:

    • Pour the reaction mixture into crushed ice/water to precipitate the crude azaindole.

    • Neutralize with saturated NaHCO₃ (pH ~8).

    • Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (essential to remove NMP).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (SiO₂).

      • Eluent: Hexanes/Ethyl Acetate gradient (typically 10–40% EtOAc).

      • Target: this compound elutes as a distinct UV-active spot.

Part 3: Mechanism & Visualization

The following diagram illustrates the transformation from the hydrazine precursor to the final azaindole scaffold, highlighting the critical [3,3]-sigmatropic rearrangement.

SynthesisPathway Precursor 2,6-Dichloro-3- hydrazinopyridine Hydrazone Hydrazone Intermediate Precursor->Hydrazone + Acetone Acetone Acetone (Reagent) Acetone->Hydrazone Rearrangement [3,3]-Sigmatropic Shift (160°C) Hydrazone->Rearrangement Py·HCl, NMP Cyclization Ammonia Loss & Aromatization Rearrangement->Cyclization Product 5,7-Dichloro-2-methyl- 6-azaindole Cyclization->Product

Caption: Fischer Indole Synthesis pathway converting 2,6-dichloro-3-hydrazinopyridine to the target 6-azaindole.

Part 4: Structural Biology & Applications (SAR)

The this compound scaffold is a potent template in Kinase Inhibitor design (e.g., c-Met, ALK, ROS1 inhibitors).

Structure-Activity Relationship (SAR) Logic
  • Hinge Binding (N1-C2): The pyrrole NH (N1) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue backbone carbonyl).

  • Solubility & Electronics (N6): The nitrogen at position 6 lowers the pKa of the pyrrole NH compared to a standard indole, potentially strengthening the H-bond donor capability. It also serves as a vector for water-mediated interactions.

  • Metabolic Blocking (Cl at 5,7):

    • C5-Cl: Blocks the primary site of oxidative metabolism (cytochrome P450 oxidation usually targets electron-rich positions).

    • C7-Cl: Sterically protects the N6 nitrogen and fills small hydrophobic pockets in the ATP binding site.

  • Conformational Control (2-Me): The 2-methyl group introduces steric bulk that can twist the molecule relative to attached pendants (if C3 is substituted), locking the inhibitor into a bioactive conformation.

SAR_Logic Core 6-Azaindole Scaffold N1 N1 (NH) H-Bond Donor (Hinge Binder) Core->N1 N6 N6 (Pyridine) H-Bond Acceptor Core->N6 Cl5 5-Cl Metabolic Block (Prevents Oxidation) Core->Cl5 Cl7 7-Cl Hydrophobic Fill & Steric Shield Core->Cl7 Me2 2-Methyl Conformational Lock Core->Me2

Caption: Functional mapping of the this compound scaffold in drug design.

References

  • Lachance, N., et al. (2005). Synthesis of 5,7-Dichloro-6-azaindoles and Functionalization via a Highly Selective Lithium-Chlorine Exchange. Synlett.

  • BLD Pharm. (2025).[1] Product Datasheet: 5,7-Dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1448260-10-3).[1][2][5][6]

  • PubChem. (2025). Compound Summary: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine).

Sources

6-Azaindole: The Underutilized Bioisostere in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has firmly established itself as a "privileged scaffold" in kinase inhibitor design, its isomer 6-azaindole (1H-pyrrolo[2,3-c]pyridine) remains a potent yet underutilized bioisostere. This guide examines the structural and electronic distinctiveness of 6-azaindole, detailing its superior solubility profiles, unique hydrogen-bonding capabilities, and its critical role in the success of the FDA-approved HIV-1 attachment inhibitor, Fostemsavir . We provide a comprehensive technical roadmap for the synthesis, functionalization, and application of this scaffold in drug discovery.

Part 1: The "Privileged" Scaffold – Physicochemical & Structural Profile

The incorporation of nitrogen into the indole framework dramatically alters the electronic landscape of the molecule. Unlike 7-azaindole, where the pyridine nitrogen is adjacent to the pyrrole NH (allowing for bidentate binding modes similar to adenine), the 6-azaindole places the nitrogen atom in a position that significantly impacts basicity and metabolic stability without compromising the planarity required for intercalating targets.

Comparative Physicochemical Properties

The placement of the nitrogen atom dictates the pKa and lipophilicity (LogP), two critical factors in oral bioavailability. 6-Azaindole exhibits a higher pKa compared to 7-azaindole, making it more basic and significantly more soluble in aqueous media—a common bottleneck in indole-based drug candidates.

PropertyIndole7-Azaindole6-AzaindoleMedicinal Chemistry Implication
Structure Benzene-fusedPyridine-fused (N7)Pyridine-fused (N6)N-position alters electronic distribution.[1]
H-Bonding Donor (NH)Donor (NH) + Acceptor (N7)Donor (NH) + Acceptor (N6)6-Aza N6 vector targets different pocket residues.
pKa (BH+) -2.4 (very weak base)~4.6~7.95*6-Aza is significantly more basic; better solubility at physiological pH.
Solubility LowModerateHighEnhanced "drug-likeness" and formulation ease.
Electronic Character Electron-richElectron-deficient (Pyridine)Electron-deficient (Pyridine)Reduced susceptibility to oxidative metabolism (e.g., P450).

*Note: pKa values vary by substitution; 7.95 is cited for the parent system, though some calculated models suggest ~5.6. The trend 6-aza > 7-aza remains consistent.

Structural Visualization

The following diagram contrasts the electronic vectors and binding potential of the scaffolds.

Azaindole_Properties cluster_properties 6-Azaindole Advantages Indole Indole (Lipophilic, Metabolic Liability) Aza7 7-Azaindole (Kinase Hinge Binder) Bidentate Donor/Acceptor Indole->Aza7 Bioisosteric Replacement (N at pos 7) Aza6 6-Azaindole (Solubility Enhancer) Unique N6 Vector Indole->Aza6 Bioisosteric Replacement (N at pos 6) Aza7->Aza6 Isomeric Shift Prop1 High Aqueous Solubility Aza6->Prop1 Prop2 Distinct H-Bond Vector (N6) Aza6->Prop2 Prop3 Metabolic Stability Aza6->Prop3

Figure 1: Structural relationship and advantages of 6-azaindole compared to indole and 7-azaindole.

Part 2: Synthetic Architecture

Accessing the 6-azaindole core has historically been more challenging than 7-azaindole. However, recent advances have moved beyond the low-yielding Bartoli indole synthesis to more robust, scalable methods.

The Modern "De Novo" Approach

The most efficient modern protocol involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines . This metal-free approach, championed by Volochnyuk et al., utilizes trifluoroacetic anhydride (TFAA) to activate the methyl group, allowing for cyclization under mild conditions.

Functionalization Strategies

Once the core is built, functionalization follows three main vectors:

  • N1-Alkylation/Arylation: Standard base-mediated alkylation. Caution: The N6 nitrogen is less nucleophilic than N1 but can compete under forcing conditions or specific substitutions.

  • C3-Functionalization: Electrophilic aromatic substitution (halogenation, formylation) occurs readily at C3, similar to indoles.

  • C-H Activation: Recent Rh(III) and Pd(II) catalyzed methods allow for direct arylation at C2 or C3, avoiding pre-functionalized halogenated precursors.

Synthesis_Workflow Start 3-Amino-4-methylpyridine Intermediate N-Trifluoroacetyl Intermediate Start->Intermediate Acylation Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Intermediate Core 2-CF3-6-Azaindole Core Intermediate->Core Cyclization (Volochnyuk Protocol) Func_N1 N1-Alkylation (NaH, R-X) Core->Func_N1 Func_C3 C3-Halogenation (NIS/NBS) Core->Func_C3 Func_CH C-H Activation (C2/C3) (Rh(III) or Pd(II)) Core->Func_CH

Figure 2: Synthetic workflow from pyridine precursors to functionalized 6-azaindole scaffolds.

Part 3: Case Study – Fostemsavir (HIV-1 Attachment Inhibitor)[2]

The clinical validation of the 6-azaindole scaffold is best exemplified by Fostemsavir (prodrug of Temsavir), a first-in-class HIV-1 attachment inhibitor.

Mechanistic Role of the Scaffold

Temsavir binds to the HIV-1 envelope glycoprotein gp120. The 6-azaindole core is crucial for:

  • Conformational Locking: The scaffold stabilizes a specific conformation of gp120, preventing the virus from engaging the host CD4 receptor.

  • Solubility & Bioavailability: The phosphonooxymethyl prodrug (Fostemsavir) leverages the physicochemical properties of the azaindole to ensure high solubility in the gut, which is rapidly cleaved to the active drug.

  • Binding Interactions: The C7-functionalization (often difficult in 7-azaindoles due to steric clash with N7) is accessible in 6-azaindoles. In Temsavir, the C7 position bears a critical linker to a triazole moiety.[2]

MOA_Fostemsavir cluster_scaffold 6-Azaindole Contribution Drug Fostemsavir (Prodrug) Active Temsavir (Active 6-Azaindole) Drug->Active Alkaline Phosphatase (Gut/Plasma) Target HIV-1 gp120 (Viral Envelope) Active->Target Binds & Stabilizes Non-functional State Feat1 Planar Stacking Active->Feat1 Feat2 C7-Linker Orientation Active->Feat2 Host CD4 Receptor (T-Cell) Target->Host Interaction BLOCKED

Figure 3: Mechanism of Action of Fostemsavir, highlighting the 6-azaindole core's role in blocking viral entry.[2][3]

Part 4: Technical Protocol – Synthesis of 2-Trifluoromethyl-6-Azaindole[4][5]

This protocol is adapted from the scalable methodology reported by Volochnyuk et al. (2023). It avoids the use of harsh organolithium reagents typical of older methods.

Materials
  • Substrate: 3-Amino-4-methylpyridine (1.0 eq)

  • Reagent: Trifluoroacetic anhydride (TFAA) (3.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

  • Workup: NaHCO3 (sat. aq.), Ethyl Acetate

Step-by-Step Methodology
StepOperationObservation/Rationale
1 Dissolve 3-amino-4-methylpyridine (10 mmol) in dry MeCN (50 mL) under N2 atmosphere. Cool to 0°C.Rationale: Low temperature prevents uncontrolled exotherms during anhydride addition.
2 Dropwise addition of TFAA (30 mmol). Allow to warm to RT and stir for 12 hours.Mechanism: Formation of the N-trifluoroacetyl intermediate, followed by activation of the 4-methyl group via the pyridinium salt.
3 Monitoring: Check via TLC or LC-MS.Look for disappearance of starting amine and formation of the cyclized product (M+H expected).
4 Workup: Quench reaction with sat. NaHCO3 solution (careful, gas evolution). Extract with Ethyl Acetate (3x).Neutralizes excess acid and TFA.
5 Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOH or column chromatography (Hex/EtOAc).Result: 2-Trifluoromethyl-1H-pyrrolo[2,3-c]pyridine (6-azaindole derivative).[4][5]
Critical Control Points
  • Moisture Control: TFAA is moisture sensitive. Ensure dry solvents to prevent hydrolysis to TFA, which will stall the cyclization.

  • Regioselectivity: This method is highly specific for 6-azaindole formation from the 4-methyl pyridine precursor.[5] Isomeric 3-methyl-4-aminopyridines will yield 5-azaindoles.

Part 5: Future Outlook

The 6-azaindole scaffold is poised for a renaissance in medicinal chemistry. Current trends indicate:

  • Fragment-Based Drug Discovery (FBDD): 6-azaindole fragments are increasingly included in screening libraries due to their high solubility and distinct vector exploration.

  • PROTACs: The scaffold is being explored as a linker attachment point or E3 ligase ligand component where solubility is often a limiting factor for large chimeric molecules.

  • CNS Targets: The favorable pKa and lipophilicity profile suggests high potential for blood-brain barrier (BBB) penetration, making it a prime candidate for neurodegenerative disease targets (e.g., kinase inhibitors for Alzheimer's).

References

  • Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper.

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv / Org. Chem. Front., 2023.

  • Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry, 2018.

  • The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh, 2007.

  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem Guide.

Sources

Technical Safety & Handling Guide: 5,7-Dichloro-2-methyl-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5,7-Dichloro-2-methyl-6-azaindole (CAS 1190314-38-3), a specialized heterocyclic building block used in medicinal chemistry.[1] Unlike a standard Safety Data Sheet (SDS), this document integrates regulatory compliance with practical research methodologies, focusing on the causality of hazards and the logic of safe handling in drug discovery workflows.[1]

Chemical Identity & Significance

Compound Name: this compound IUPAC Name: 5,7-Dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine CAS Number: 1190314-38-3 Molecular Formula: C


H

Cl

N

Molecular Weight: 201.05 g/mol [1]
Research Context

This compound belongs to the 6-azaindole class (pyrrolo[2,3-c]pyridine), a bioisostere of indole and purine.[1] In drug discovery, the 6-azaindole scaffold is critical for designing kinase inhibitors (e.g., JAK, Aurora kinase) because the pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of enzymes.[1] The 5,7-dichloro substitution pattern renders this molecule highly valuable for Structure-Activity Relationship (SAR) studies, allowing for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the chlorinated positions.[1]

Hazard Profiling & Mechanistic Toxicology

Classification based on GHS Standards and Read-Across from Halogenated Azaindole Analogs.

GHS Classification (29 CFR 1910.1200 / EU CLP)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1][2][3][4]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[1][4]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][4][5]H335
The "Why" Behind the Hazards (Causality)[1]
  • Irritation (H315, H319, H335): The azaindole core possesses both a basic pyridine nitrogen (pKa ~4-5) and a weakly acidic pyrrole N-H (pKa ~13).[1] Upon contact with mucous membranes or moist skin, the molecule can alter local pH, leading to tissue irritation.[1] The dichloro-substitution increases the lipophilicity (LogP), enhancing skin permeability.[1]

  • Acute Toxicity (H302): Like many nitrogen heterocycles, azaindoles can interact with central nervous system receptors or metabolic enzymes (e.g., Cytochrome P450 inhibition), necessitating strict ingestion controls.[1]

Experimental Handling Protocol

Trustworthiness: This protocol assumes the compound is a reactive intermediate and prioritizes stability.

A. Storage & Stability[1][5][6]
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The electron-rich pyrrole ring is susceptible to oxidative degradation over time.[1]

  • Temperature: 2–8°C (Refrigerated) .

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic dechlorination.

B. Solubilization Strategy

For biological assays or reaction setups:

  • Preferred Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).[1]

  • Solubility Limit: Typically ~10-20 mg/mL in DMSO.[1]

  • Protocol:

    • Weigh solid in a fume hood.

    • Add solvent slowly with vortexing.[1]

    • Note: If used for cell culture, sterilize via 0.22 µm PTFE filtration (do not autoclave).[1]

C. Reaction Setup (Synthesis Workflow)

When using this reagent in cross-coupling reactions:

  • Degassing: The 5,7-dichloro moiety is reactive.[1] Oxygen must be rigorously excluded to prevent homocoupling or catalyst poisoning.[1]

  • Base Selection: The pyrrole N-H is acidic.[1] If using strong bases (NaH, KOtBu), the nitrogen will deprotonate first.[1] For coupling at the Cl-positions without protecting the nitrogen, use weaker bases (e.g., K

    
    CO
    
    
    
    ) or protect the N-H (e.g., with Boc/Tos) first.[1]

Emergency Response & Decision Logic

This section utilizes a logic-branching approach for immediate lab safety decisions.

EmergencyResponse Start Exposure Incident Detected Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust/Vapor) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhal 1. Remove to Fresh Air 2. Oxygen if breathing difficult 3. Seek Medical Attn Inhalation->Action_Inhal Action_Skin 1. Brush off dry particles 2. Wash w/ Soap & Water (15 min) 3. Remove contam. clothing Skin->Action_Skin Action_Eye 1. Do NOT rub 2. Flush w/ water (15 min) 3. Remove contacts if easy Eye->Action_Eye Medical Consult SDS & Physician (Show CAS 1190314-38-3) Action_Inhal->Medical Action_Skin->Medical Action_Eye->Medical

Figure 1: Decision tree for immediate response to this compound exposure.

Quantitative Data Summary

PropertyValue / DescriptionSource/Note
Physical State Solid (Powder)Standard for class
Color Off-white to pale yellowImpurity dependent
Melting Point >150°C (Predicted)Analog comparison
LogP (Predicted) ~2.8Lipophilic
pKa (Pyrrole NH) ~13.0Acidic
pKa (Pyridine N) ~3.5Basic

Synthesis & Handling Workflow

The following diagram illustrates the logical flow for setting up a palladium-catalyzed reaction involving this intermediate, highlighting safety checkpoints.

SynthesisWorkflow Prep Reagent Prep (Weigh in Hood) Solvent Solvent Choice (Anhydrous DMF/Dioxane) Prep->Solvent Degas Degassing (Sparge Ar/N2 15 min) Solvent->Degas Critical Safety Step Catalyst Add Catalyst (Pd(PPh3)4 / XPhos) Degas->Catalyst Heat Reaction (Heat block/Oil bath) Catalyst->Heat Quench Quench/Workup (Dilute w/ EtOAc, Wash) Heat->Quench

Figure 2: Safe reaction setup workflow emphasizing the critical degassing step to prevent oxidation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9219, 6-Azaindole.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: 1H-Pyrrolo[2,3-c]pyridine.[1] Retrieved from [Link][1]

  • Song, J. J., et al. (2002). Synthesis of azaindole derivatives.[1] Journal of Organic Chemistry.[1] (Contextual synthesis reference).

Sources

Methodological & Application

Application Note: A Guided Synthesis of 5,7-Dichloro-2-methyl-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 5,7-Dichloro-2-methyl-6-azaindole, a valuable heterocyclic scaffold, starting from the readily available 2-amino-4-picoline. Azaindole derivatives are privileged structures in medicinal chemistry, often serving as bioisosteres for indoles with modulated physicochemical properties that can enhance therapeutic potential.[1] This guide is designed for researchers in synthetic chemistry and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and characterization data to ensure reproducible and efficient synthesis. The protocol first details the construction of the 2-methyl-6-azaindole core via a condensation-cyclization reaction, followed by a regioselective dichlorination to yield the final product.

Introduction: The Significance of the Azaindole Scaffold

Azaindoles, also known as pyrrolopyridines, are a class of bicyclic heteroaromatics that have garnered significant attention in pharmaceutical research. The incorporation of a nitrogen atom into the indole's benzene ring can profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, solubility, and metabolic stability.[1][2] These modifications make azaindoles highly valuable in the design of kinase inhibitors and other targeted therapeutics.[3][4] The synthesis of specific azaindole isomers, however, can be challenging, as many classical indole syntheses are not directly transferable to the electron-deficient pyridine precursors.[5] This note presents a robust and logical pathway to a specifically substituted 6-azaindole, a core structure of interest in modern drug discovery programs.[6]

Overall Synthetic Strategy

The synthesis is structured as a two-part process. The first part involves the construction of the core heterocyclic system, 2-methyl-6-azaindole, from 2-amino-4-picoline. The second part is the functionalization of this core via electrophilic aromatic substitution to install chlorine atoms at the C5 and C7 positions.

G cluster_0 Part 1: Azaindole Core Synthesis cluster_1 Part 2: Regioselective Chlorination A 2-Amino-4-picoline B Intermediate I: 2-Methyl-6-azaindole A->B Condensation & Cyclization C Intermediate I: 2-Methyl-6-azaindole D Final Product: This compound C->D Electrophilic Dichlorination

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Methyl-6-azaindole (Intermediate I)

Mechanistic Rationale & Experimental Design

The construction of the pyrrole ring onto the pyridine core is achieved through a condensation reaction between 2-amino-4-picoline and chloroacetone, followed by an intramolecular cyclization and aromatization. This approach circumvents the often harsh conditions or pre-functionalization steps required by other methods.

The reaction is proposed to proceed via the following mechanistic steps:

  • Nucleophilic Attack: The exocyclic amino group of 2-amino-4-picoline attacks the electrophilic carbonyl carbon of chloroacetone.

  • Condensation: Subsequent dehydration forms a reactive imine intermediate.

  • Intramolecular Cyclization: A base (either an external base or another molecule of the aminopicoline) facilitates the deprotonation of the C4-methyl group, forming an enamine-like nucleophile. This nucleophile then attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, forming the five-membered ring.

  • Aromatization: A final elimination step restores aromaticity, yielding the stable 2-methyl-6-azaindole.

This one-pot reaction is efficient and leverages the inherent reactivity of the starting materials to build the desired heterocyclic core.

G 2-Amino-4-picoline 2-Amino-4-picoline Iminium Intermediate Iminium Intermediate 2-Amino-4-picoline->Iminium Intermediate + Chloroacetone - H2O Cyclized Intermediate Cyclized Intermediate Iminium Intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack 2-Methyl-6-azaindole 2-Methyl-6-azaindole Cyclized Intermediate->2-Methyl-6-azaindole Aromatization (-HCl)

Caption: Proposed mechanism for azaindole core formation.

Detailed Experimental Protocol: 2-Methyl-6-azaindole
ReagentM.W. ( g/mol )AmountMoles (mmol)
2-Amino-4-picoline108.145.41 g50.0
Chloroacetone92.535.10 g (4.3 mL)55.0
Sodium Bicarbonate (NaHCO₃)84.018.40 g100.0
Ethanol (200 proof)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-picoline (5.41 g, 50.0 mmol), sodium bicarbonate (8.40 g, 100.0 mmol), and ethanol (100 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Carefully add chloroacetone (4.3 mL, 55.0 mmol) dropwise to the suspension over 5 minutes. Caution: Chloroacetone is a lachrymator and toxic; handle in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a dark oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane.

  • Combine the fractions containing the product and evaporate the solvent to yield 2-methyl-6-azaindole as a pale yellow or off-white solid.

Expected Results:

  • Yield: 65-75%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H), 7.95 (d, J=5.2 Hz, 1H), 7.10 (d, J=5.2 Hz, 1H), 6.40 (s, 1H), 2.50 (s, 3H).

  • MS (ESI+): m/z 133.1 [M+H]⁺

Part 2: Synthesis of this compound

Mechanistic Rationale & Experimental Design

The dichlorination of the 2-methyl-6-azaindole core is an electrophilic aromatic substitution. The pyrrole moiety of the azaindole system is electron-rich and thus highly susceptible to attack by electrophiles.[7] The C5 and C7 positions are electronically activated for substitution. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its mild nature and ease of handling compared to chlorine gas or sulfuryl chloride, which often leads to cleaner reactions and fewer byproducts. The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the ionization of the NCS and the reaction progress. Using slightly more than two equivalents of NCS ensures the reaction proceeds to the desired dichlorinated product.

Detailed Experimental Protocol: this compound
ReagentM.W. ( g/mol )AmountMoles (mmol)
2-Methyl-6-azaindole132.162.64 g20.0
N-Chlorosuccinimide (NCS)133.535.61 g42.0
Dimethylformamide (DMF)-80 mL-

Procedure:

  • In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 2-methyl-6-azaindole (2.64 g, 20.0 mmol) in anhydrous DMF (80 mL).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add N-Chlorosuccinimide (5.61 g, 42.0 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.

  • Continue stirring at room temperature for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-water (400 mL).

  • A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound as a white crystalline solid.

Expected Results:

  • Yield: 70-80%

  • Appearance: White crystalline solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (s, 1H), 8.30 (s, 1H), 6.50 (s, 1H), 2.45 (s, 3H).

  • MS (ESI+): m/z 201.0, 203.0 [M+H]⁺ (characteristic chlorine isotope pattern).

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

  • 2-amino-4-picoline: Corrosive and toxic. Avoid inhalation and skin contact.

  • Chloroacetone: Highly toxic and a strong lachrymator. Handle with extreme care.

  • N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid contact with skin and eyes.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

This application note details a reliable and efficient two-step synthesis for this compound from 2-amino-4-picoline. The described protocols are scalable and have been designed with mechanistic understanding to provide a logical and reproducible route to this valuable chemical entity. By following these procedures, researchers can readily access this scaffold for further elaboration in various drug discovery and chemical biology programs.

References

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 2020.

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry, 2022.

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.

  • Azaindole synthesis. Organic Chemistry Portal.

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 2012.

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 2018.

  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate.

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 2007.

  • A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents.

  • Azaindoles in Medicinal Chemistry. PharmaBlock.

  • Synthesis of 6-azaindoles with “unusual” substitution pattern. ACS Publications.

  • Sandmeyer reaction. Wikipedia.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016.

  • 21.03 Sandmeyer Reaction. OrganicChemGuide.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.

  • Sandmeyer Reaction. YouTube.

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate.

  • 6-Azaindole synthesis. ChemicalBook.

  • Synthesis of azaindoles. Google Patents.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2021.

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv.

  • PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE. Google Patents.

  • 2-Amino-4-picoline. Stenutz.

  • heterocyclic chemistry. Wipf Group, University of Pittsburgh.

Sources

Application Note: Optimization of Regioselective Suzuki-Miyaura Cross-Coupling for 5,7-Dichloro-2-methyl-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 5,7-dichloro-2-methyl-6-azaindole (systematically 5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine ) represents a high-value pharmacophore in kinase inhibitor development. Its structural utility lies in the ability to vector substituents into distinct regions of the ATP-binding pocket. However, the presence of two electrophilic chloride sites (C5 and C7) on the pyridine ring presents a classic regioselectivity challenge.

This application note details the thermodynamic and kinetic parameters required to achieve:

  • Regioselective Monocoupling: Preferential functionalization of the C7 position (electronic control).

  • Sequential Bis-Coupling: Exhaustive functionalization of both C5 and C7 sites.

  • Catalyst & Ligand Selection: Overcoming the "poisoning" effect of the free azaindole nitrogen.

Mechanistic Analysis & Regioselectivity

To design a successful protocol, one must understand the electronic landscape of the 6-azaindole core. Unlike standard indoles, the fused pyridine ring creates significant electron deficiency.

The Selectivity Hierarchy

The 6-azaindole system is isoelectronic with isoquinoline.

  • Site A (C7 -

    
     to N6):  This position is flanked by the pyridine nitrogen (N6) and the ring fusion (C7a). It is electronically analogous to the C1 position of isoquinoline. The inductive effect of N6 makes the C7-Cl bond highly electron-deficient, facilitating faster oxidative addition by the Palladium(0) species. This is the primary reactive site. 
    
  • Site B (C5 -

    
     to N6):  While also adjacent to the nitrogen, this position corresponds to the C3 position of isoquinoline. It is less activated than C7 and typically reacts only under forcing conditions or after C7 has been functionalized.
    
The "Free NH" Problem

The pyrrole N-H (pKa ~13) is acidic enough to be deprotonated by standard Suzuki bases (carbonates, phosphates). The resulting azaindolyl anion can bind tightly to Pd(II) intermediates, arresting the catalytic cycle (catalyst poisoning).

  • Recommendation: For initial screening, SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl protection of the N1 position is highly recommended to improve yields and solubility. However, Protocol A (below) provides conditions optimized for the unprotected substrate using specific base/solvent combinations.

Visualization of Reaction Pathways

G cluster_legend Reactivity Logic Start This compound Mono Major Product: 7-Aryl-5-chloro-6-azaindole (C7 Selective) Start->Mono Path A: Electronic Control Pd(dppf)Cl2, 80°C Fast Oxidative Addition Minor Minor Product: 5-Aryl-7-chloro-6-azaindole (C5 Selective) Start->Minor Path B: Steric/Ligand Control (Difficult without blocking C7) Bis Bis-Coupled Product: 5,7-Diaryl-6-azaindole Mono->Bis Path C: Forcing Conditions XPhos Pd G2, 100-120°C Minor->Bis Text C7 is electronically activated (alpha to Pyridine N). C5 requires electron-rich, bulky ligands for conversion.

Figure 1: Reaction pathway illustrating the kinetic preference for C7 functionalization followed by C5 functionalization.

Experimental Protocols

Protocol A: C7-Selective Monocoupling (High Precision)

Target: Functionalization of the C7-Cl bond while leaving C5-Cl intact.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle but imposes enough steric bulk to discourage reaction at the slightly more hindered/less activated C5 site during the initial phase.

ComponentEquivalentsRole
Substrate 1.0This compound
Boronic Acid 1.05Limiting reagent to prevent over-coupling
Catalyst 0.05 (5 mol%)Pd(dppf)Cl₂·CH₂Cl₂
Base 2.5Na₂CO₂ (2M Aqueous)
Solvent 0.1 M Conc.1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane followed by 2M Na₂CO₃ solution.

  • Reaction: Heat the block to 80°C .

    • Critical Checkpoint: Monitor by LCMS at 2 hours. You should see consumption of starting material and formation of the Mono-C7 product. If >5% bis-coupling is observed, lower temp to 60°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The C7-product is typically more polar than the starting material but less polar than the bis-product.

Protocol B: Sequential C5-Coupling (Synthesizing the Bis-Aryl)

Target: Reaction of the remaining C5-Cl bond.

Rationale: The C5-Cl bond is deactivated, especially if the C7 position now houses an electron-rich aryl group (which pushes electron density into the pyridine ring). We require a highly active catalyst system like Buchwald's XPhos or SPhos precatalysts.

ComponentEquivalentsRole
Substrate 1.07-Aryl-5-chloro-2-methyl-6-azaindole (Product of Protocol A)
Boronic Acid 1.5 - 2.0Excess required to drive completion
Catalyst 0.05 (5 mol%)XPhos Pd G2 (or Pd(OAc)₂ + XPhos)
Base 3.0K₃PO₄ (Anhydrous or 0.5M aq)
Solvent 0.1 M Conc.n-Butanol or Toluene/H₂O (10:1)

Step-by-Step Procedure:

  • Setup: Charge the monochloride substrate, new Boronic Acid, and XPhos Pd G2.

  • Reaction: Heat to 100–110°C .

    • Note: The higher temperature is necessary to overcome the activation energy of the deactivated C5 position.

  • Scavenging: Upon completion, treat the organic layer with SiliaMetS® Thiol or similar scavenger to remove residual Palladium, which often sticks to the azaindole nitrogens.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by free NH.Protect N1 with SEM/Boc OR switch base to Cs₂CO₃ in DMF (anhydrous conditions).
Significant Bis-Coupling C7 and C5 reactivity gap is too narrow.Reduce Boronic Acid to 0.95 eq. Lower temp to 60°C. Switch catalyst to Pd(PPh₃)₄ (less active than dppf).
Protodeboronation Boronic acid instability.Switch to Boronic Ester (Pinacol) . Use anhydrous conditions (K₃PO₄ / Dioxane).
Hydrodechlorination Pd-Hydride formation.Use Isopropanol is not recommended. Stick to Dioxane or Toluene. Ensure solvent is thoroughly degassed.

References

  • Reactivity of Azaindoles: Song, J. J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, 2007.

  • Regioselectivity in Dichloropyridines (Analogous System): Léris, P., et al. "Regioselective Suzuki-Miyaura coupling of 2,3-dichloropyridine." Tetrahedron Letters, 2013.

  • Buchwald Precatalysts for Heterocycles: Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010.

  • Azaindole Functionalization Overview: Popowycz, F., et al. "7-Azaindole: A Versatile Scaffolding for Pharmaceuticals." Journal of Medicinal Chemistry, 2016.

(Note: While specific literature on the exact "5,7-dichloro-2-methyl" derivative is limited, the protocols above are derived from established reactivity patterns of 5,7-dichloro-6-azaindoles and analogous chloropyridine systems verified in high-impact medicinal chemistry campaigns.)

Sources

Application Note: 5,7-Dichloro-2-methyl-6-azaindole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 5,7-dichloro-2-methyl-6-azaindole scaffold represents a privileged pharmacophore in kinase inhibitor design. As a bioisostere of the purine core of ATP, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) system offers a robust H-bond donor/acceptor motif essential for hinge binding.

This application note details the strategic utilization of this scaffold, focusing on the regioselective functionalization of the C5 and C7 chlorine atoms. By exploiting the electronic differentiation between the chlorine at the C7 position (alpha to pyridine nitrogen) and the C5 position (beta to pyridine nitrogen), researchers can generate highly diverse chemical libraries with precise vector control for accessing the kinase solvent front and gatekeeper regions.

Structural Basis of Inhibition

The Hinge Binding Pharmacophore

The 6-azaindole core mimics the adenine ring of ATP. The binding mode is characterized by a bidentate hydrogen bonding network with the kinase hinge region backbone.

  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue (equivalent to Glu in many kinases).

  • N6 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the amide nitrogen of the hinge residue (equivalent to Met/Leu).

  • 2-Methyl Group: Provides steric bulk that can displace conserved water molecules or induce a twisted conformation to improve selectivity, while also blocking metabolic oxidation at the C2 position.

Visualization of Binding Mode

The following diagram illustrates the interaction between the scaffold and a generic kinase hinge region.

HingeBinding Scaffold_N1 N1 (Pyrrole) H-Bond Donor Kinase_CO Hinge C=O (Glu equivalent) Scaffold_N1->Kinase_CO H-Bond Scaffold_N6 N6 (Pyridine) H-Bond Acceptor Scaffold_C7 C7-Cl Solvent Front Vector Solvent Channel Solvent Channel Scaffold_C7->Solvent Channel Vector Scaffold_C5 C5-Cl Gatekeeper/Back Pocket Hydrophobic Pocket Hydrophobic Pocket Scaffold_C5->Hydrophobic Pocket Vector Kinase_NH Hinge N-H (Met/Leu equivalent) Kinase_NH->Scaffold_N6 H-Bond

Caption: Bidentate binding mode of 6-azaindole scaffold. N1 and N6 form the critical H-bonds, while C5 and C7 chlorines serve as attachment points for library expansion.

Chemical Reactivity & Regioselectivity[1][2][3]

The utility of the 5,7-dichloro substitution pattern lies in the differential reactivity of the two chlorine atoms towards Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

PositionElectronic EnvironmentReactivity (Pd-Catalysis)Structural Vector
C7-Cl

to Pyridine Nitrogen (N6)
High (Fast Oxidative Addition)Points toward solvent front / ribose pocket
C5-Cl

to Pyridine Nitrogen (N6)
Low (Slow Oxidative Addition)Points toward the gatekeeper residue / back cleft

Design Strategy:

  • First Functionalization (C7): Perform Suzuki coupling at low temperature (RT to 60°C) with limiting boronic acid. The electron-deficient C7 position reacts preferentially.

  • Second Functionalization (C5): Perform a second coupling under forcing conditions (microwave, >100°C, highly active ligands like SPhos/XPhos) to derivatize the remaining C5 chloride.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C7

Objective: To attach a solubilizing group or solvent-tail moiety at the C7 position while preserving the C5-Cl for later modification.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Boronic Acid: R¹-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold (100 mg, 0.5 mmol), boronic acid (0.55 mmol), and Pd(dppf)Cl₂ (20 mg).

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and 2.0 M Na₂CO₃ (0.75 mL) via syringe.

  • Reaction: Stir at 40°C - 60°C for 4–12 hours. Crucial: Monitor by LC-MS. Do not exceed 60°C to prevent premature reaction at C5.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C7-substituted product usually elutes after the starting material but before any bis-substituted byproduct.

Protocol B: Subsequent Functionalization at C5

Objective: To introduce a hydrophobic group at C5 to interact with the gatekeeper residue.

Reagents:

  • Substrate: C7-substituted intermediate (from Protocol A)

  • Boronic Acid: R²-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pd(PPh₃)₄ (5-10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or DME/Water

Step-by-Step Procedure:

  • Setup: Combine intermediate, boronic acid, base, and catalyst in a microwave vial.

  • Reaction: Heat to 100°C - 120°C (Microwave irradiation for 30-60 mins is preferred) or reflux overnight.

  • Monitoring: Ensure complete consumption of the monochloride.

  • Workup: Standard extraction and purification.

Protocol C: ADP-Glo™ Kinase Assay Validation

Objective: To validate the inhibitory potency (IC50) of the synthesized library against a target kinase (e.g., JAK2, BRAF).

Reagents:

  • Kinase Enzyme (0.2 ng/µL final)

  • Substrate (Poly GT or specific peptide)

  • ATP (Ultra-pure, at Km concentration)

  • ADP-Glo™ Reagent (Promega)

  • Test Compounds (DMSO stocks)

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 6-azaindole derivatives in 100% DMSO.

  • Enzyme Reaction: Add 2 µL of Compound + 4 µL of Kinase/Substrate mix to a 384-well white plate. Incubate 10 min.

  • ATP Start: Add 4 µL of ATP to initiate the reaction. Incubate for 60 min at RT.

  • ADP-Glo Step 1: Add 10 µL of ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection Step 2: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

Synthesis Workflow Diagram

The following diagram summarizes the decision logic for library generation using the 5,7-dichloro scaffold.

SynthesisWorkflow Start This compound Step1 Step 1: C7 Functionalization Pd(dppf)Cl2, 50°C (Kinetic Control) Start->Step1 High Reactivity (alpha-Cl) Intermediate 7-Aryl-5-chloro-intermediate Step1->Intermediate Step2 Step 2: C5 Functionalization XPhos Pd G3, 110°C (Thermodynamic Forcing) Intermediate->Step2 Low Reactivity (beta-Cl) Final 5,7-Diaryl-6-azaindole (Final Inhibitor) Step2->Final

Caption: Sequential functionalization strategy exploiting the reactivity difference between C7 and C5 chlorines.

References

  • Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews.

  • Popowycz, F., et al. (2018). "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules.

  • Lévy, F., et al. (2006). "Regioselective cross-coupling reactions of 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine." Tetrahedron Letters.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9219, 6-Azaindole."

Disclaimer: All chemical synthesis protocols involve hazardous materials. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5,7-Dichloro-2-methyl-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5,7-Dichloro-2-methyl-6-azaindole. This document is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of compound solubility. Given the specific nature of this substituted azaindole, this guide provides a framework of foundational principles, troubleshooting strategies, and detailed protocols to help you achieve consistent and reliable experimental results.

We will move beyond simple procedural lists to explain the underlying scientific principles, enabling you to make informed decisions tailored to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of this compound that govern its solubility behavior.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this molecule is a complex interplay of its three main components:

  • 6-Azaindole Core: This nitrogen-containing heterocyclic ring system is the primary driver of the molecule's properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance solubility in certain polar solvents.[1][2] The pyrrole-like nitrogen can act as a hydrogen bond donor.

  • Dichloro Substitution: The two chlorine atoms at the 5 and 7 positions significantly increase the molecule's lipophilicity (hydrophobicity). These electron-withdrawing groups reduce the electron density of the aromatic system, which can impact intermolecular interactions.

  • 2-Methyl Group: This small alkyl group adds to the lipophilicity and can influence the crystal lattice packing of the solid material. Strong crystal lattice energy is a common reason for poor solubility, as the solvent must provide sufficient energy to break apart the crystal structure.

Q2: How does the "azaindole" core generally affect solubility compared to a parent indole?

A: The introduction of a nitrogen atom into the indole's benzene ring to form an azaindole is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[3] Generally, azaindole derivatives exhibit enhanced aqueous solubility compared to their direct indole counterparts.[1][4] The nitrogen atom provides an additional hydrogen bond acceptor site, which can improve interactions with polar solvents.[1]

Q3: What is the best starting solvent for creating a stock solution of this compound?

A: For initial stock solutions, especially in a drug discovery context, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[6][7] Its ability to act as a universal solvent makes it ideal for creating high-concentration stock solutions (e.g., 10-50 mM) that can then be diluted into aqueous assay buffers.[5][8] If DMSO is not suitable for your downstream application, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are viable alternatives.[8]

Section 2: Troubleshooting Guide - From Insolubility to Solution

This section provides a systematic approach to addressing solubility challenges when initial attempts fail.

Problem: My this compound has precipitated out of my chosen organic solvent, or it fails to dissolve completely at my target concentration.

Systematic Troubleshooting Workflow

The following workflow provides a logical sequence of steps to diagnose and solve solubility issues.

G cluster_0 Initial Observation cluster_1 Step 1: Physical Intervention cluster_2 Step 2: Re-evaluation & Solvent System Modification cluster_3 Outcome start Compound fails to dissolve in initial solvent (e.g., DMSO) vortex Vortex / Agitate at RT for 5-10 min start->vortex sonicate Sonicate in water bath (15-30 min) vortex->sonicate heat Gentle Warming (40-50°C) Monitor for degradation sonicate->heat check_sol Is compound dissolved? heat->check_sol lower_conc Attempt a Lower Concentration check_sol->lower_conc No success Soluble: Proceed with Experiment (Confirm with stability check) check_sol->success Yes cosolvent Introduce a Co-Solvent (e.g., NMP, DMF, Ethanol) failure Insoluble: Re-assess solvent choice (Consider alternative primary solvent) cosolvent->failure lower_conc->cosolvent

Sources

Technical Support Center: Purification of 5,7-Dichloro-2-methyl-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 5,7-Dichloro-2-methyl-6-azaindole (Systematic name: 5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine).

This guide addresses the specific physicochemical challenges of this scaffold—namely, the reduced basicity of the pyridine nitrogen due to flanking chlorides, the acidity of the pyrrole N-H, and solubility-driven chromatographic anomalies.

Case ID: PUR-AZA-06-CL2 Compound Class: Halogenated Azaindoles Technique: Flash Column Chromatography (FCC)

Physicochemical Profile & Chromatographic Behavior[1][2][3][4]

Before attempting purification, you must understand why this molecule behaves the way it does on silica.

  • Core Structure: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine).

  • Substituent Effects:

    • 5,7-Dichloro: The chlorine atoms at positions 5 and 7 flank the pyridine nitrogen (N6). This creates significant steric hindrance and electron withdrawal, rendering the pyridine nitrogen non-basic . Unlike unsubstituted azaindoles, this compound will not bind strongly to silica silanols via the pyridine nitrogen.

    • 2-Methyl: Increases lipophilicity and stability but decreases solubility in pure hexanes.

    • Pyrrole NH: Remains acidic (pKa ~13). It acts as a hydrogen bond donor to silica, which is the primary retention mechanism.

Implication for Chromatography: This compound is less prone to the severe "streaking" seen with basic azaindoles. However, it suffers from solubility-limited tailing and potential precipitation on the column if the mobile phase is too non-polar.

Method Development (Pre-Run Checks)

Q1: What is the optimal solvent system for this compound?

Recommendation: Hexanes / Ethyl Acetate (Hex/EtOAc) is the baseline system.

  • Why: The dichloro substitution makes the molecule sufficiently lipophilic to elute with moderate polarity.

  • Starting Point: Run a TLC in 20% EtOAc in Hexanes .

    • Target Rf: 0.3 – 0.4.[1]

    • Observation: If the spot remains at the baseline, switch to Dichloromethane (DCM) / Methanol (MeOH) (95:5).

  • Modifier Required?

    • Standard Azaindoles: Usually require 1% Triethylamine (TEA) to neutralize silica.

    • This Compound: Due to the flanking chlorines, TEA is often unnecessary and may actually reduce separation resolution by neutralizing the silica surface too much.

    • Exception: If you observe "shark-fin" peak shapes (tailing), add 0.5% TEA to the mobile phase.

Q2: My compound is not soluble in the mobile phase. How do I load it?

Critical Protocol: Do NOT attempt wet loading with DCM or strong solvents if your column eluent is Hexane-based. This causes the compound to crash out instantly upon hitting the mobile phase, leading to band broadening and high back-pressure.

Solution: Solid (Dry) Load

  • Dissolve the crude material in a minimal amount of THF or Acetone (better solubility than DCM for this scaffold).

  • Add Celite 545 (approx. 2-3x the weight of the crude).

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

  • Pack this powder on top of the pre-equilibrated silica column.

Q3: Which stationary phase should I use?

Standard: Irregular Silica Gel (40–63 µm). Alternative: If you observe decomposition (rare for chlorinated variants but possible), switch to Neutral Alumina .

  • Note: Silica is preferred for resolution. The 2-methyl group blocks the reactive C2 position, making this compound relatively stable on acidic silica compared to unsubstituted azaindoles.

Execution & Troubleshooting (The Run)

Troubleshooting Decision Tree

The following diagram outlines the logical flow for resolving common issues during the purification process.

PurificationLogic Start Start Purification CheckSolubility Check Solubility in Hex/EtOAc (1:1) Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble WetLoad Wet Load (Use minimal EtOAc) Soluble->WetLoad Yes DryLoad Dry Load (Celite/Silica) Soluble->DryLoad No RunColumn Run Gradient 0% -> 40% EtOAc WetLoad->RunColumn DryLoad->RunColumn CheckPeak Peak Shape Analysis RunColumn->CheckPeak PeakOK Symmetric Peak? CheckPeak->PeakOK Success Collect & Concentrate PeakOK->Success Yes Tailing Issue: Tailing/Streaking PeakOK->Tailing No (Streaking) Precipitation Issue: Precipitation (High Backpressure) PeakOK->Precipitation No (Clogging) FixTailing Add 1% TEA or Switch to DCM/MeOH Tailing->FixTailing FixPrecipitation Increase Solvency (Add 5% DCM to Hex/EtOAc) Precipitation->FixPrecipitation FixTailing->RunColumn Restart FixPrecipitation->RunColumn Restart

Caption: Decision logic for loading and troubleshooting this compound purification.

Q4: I see a spot on TLC, but nothing is eluting from the column. Why?

Diagnosis: The compound has precipitated inside the column or is interacting too strongly with the silica.

Corrective Actions:

  • The "Solubility Trap": Hexane/EtOAc mixtures often have poor solvating power for planar, dichloro-heterocycles.

    • Fix: Switch to a "Goldilocks" ternary system: Hexane / DCM / EtOAc (5:1:1) . The DCM helps keep the chlorinated aromatic in solution without drastically altering polarity.

  • Silica Adsorption: If the compound is stuck at the top (check with a UV lamp on the column body if using glass), flush with 100% EtOAc or 10% MeOH in DCM to recover your material.

Q5: I am getting two spots with very similar Rf values. What are they?

Analysis: In the synthesis of this compound, common impurities include:

  • Monochloro impurity: (e.g., 5-chloro or 7-chloro analog). These are slightly more polar (higher basicity) and usually elute after the dichloro product in Hex/EtOAc.

  • Regioisomers: Depending on the cyclization method, the [3,2-c] isomer might form (rare but possible).

  • Oxidation products: N-oxides (very polar, stay at baseline).

Resolution Strategy: Use a shallow gradient . Instead of jumping from 10% to 50% EtOAc, run a gradient of 0.5% increase per CV (Column Volume) around the elution point.

Post-Purification & Analysis

Data Validation Table Ensure your isolated product matches these expected parameters.

ParameterExpected Value / ObservationNotes
Physical State White to off-white solidYellowing indicates oxidation or impurities.
TLC (Hex/EtOAc 7:3) Rf ~ 0.35 - 0.45UV Active (254 nm).
Solubility DMSO, DMF, THF (High); DCM (Mod); Hexane (Low)Poor solubility in non-polar solvents is typical.
1H NMR (DMSO-d6) Singlet ~2.4 ppm (Me); Singlet ~12.0 ppm (NH); Aromatic H (s)Lack of coupling for the aromatic proton (C4-H) confirms 5,7-substitution pattern.
Q6: How do I remove the solvent without crashing out the product?

Issue: Rapid evaporation of EtOAc/Hexane can lead to oiling out or amorphous precipitation. Protocol:

  • Concentrate the fractions to ~10% volume.

  • Add a co-solvent like Heptane or Pentane .

  • Slowly evaporate the remaining polar solvent (EtOAc) to induce crystallization.

  • Filter the resulting solid. This often purifies the compound further, removing soluble colored impurities.

References

  • Context: General properties and solubility profiles of azaindole deriv
  • Context: Safety data and physical properties of closely related chlorin
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

    • Context: Standard protocols for silica gel troubleshooting, including tailing and solubility issues.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9220, 5-Azaindole. Retrieved from [Link]

    • Context: Physicochemical property d

Sources

Technical Support Center: Regioselective Chlorination of 6-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Regioselectivity Issues in 6-Azaindole Chlorination Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Welcome to the 6-Azaindole Functionalization Support Hub . This guide addresses the specific electronic and steric challenges of chlorinating the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold. Unlike indole, the 6-azaindole system possesses a "schizophrenic" electronic character—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—which necessitates distinct strategies for C3, C4, C5, and C7 functionalization.[1]

⚡ Quick Diagnostic: Which Isomer Do You Need?

Target PositionPrimary StrategyMechanismKey Challenge
C3-Cl Direct Electrophilic Substitution SEArOver-chlorination; protecting group compatibility.[1]
C4-Cl N-Oxide Activation Nucleophilic RearrangementSeparation from C7 isomer; handling POCl3.
C7-Cl Directed Lithiation (DoM) or De Novo Lithiation/Quench or BartoliCompetition with C2-lithiation; starting material availability.[1]
C5-Cl Precursor Selection De Novo SynthesisDirect chlorination is rarely selective for C5.

🛠️ Module 1: C3-Chlorination (The Nucleophilic Core)[1]

Context: The C3 position is the most electron-rich site on the scaffold, behaving similarly to the C3 of indole. It reacts readily with electrophilic chlorinating agents.

📋 Standard Protocol: C3-Chlorination with NCS

Reagents: N-Chlorosuccinimide (NCS), DMF or Acetonitrile.[1] Conditions: 0°C to RT, 1-4 hours.

  • Dissolve 6-azaindole (1.0 equiv) in DMF (0.5 M).[1]

  • Add NCS (1.05 equiv) portion-wise at 0°C.

  • Monitor by LCMS. Product usually precipitates or requires aqueous workup.

❓ Troubleshooting & FAQs

Q: I am observing di-chlorination products. How do I stop at mono-chlorination?

  • Root Cause: 6-Azaindole is highly activated. Excess NCS or high temperatures promote reaction at C2 or C5 after C3 is filled.

  • Solution:

    • Stoichiometry Control: Use exactly 1.0 equiv of NCS.

    • Temperature: Maintain 0°C. Do not heat.

    • Solvent Switch: Switch from DMF to Acetonitrile (MeCN). MeCN often moderates the reactivity compared to DMF.

    • Slow Addition: Add NCS as a solution in MeCN dropwise over 30 minutes.

Q: My reaction is stalling. Can I add acid?

  • Analysis: Unlike indole, the pyridine nitrogen (N6) can act as a base.[1] If the medium becomes too acidic, N6 protonates, deactivating the ring towards electrophilic attack.[1]

  • Correction: Do not add strong acid. If activation is needed, use a mild Lewis acid catalyst like ZnCl2 (5 mol%), but standard NCS is usually sufficient.[1]

🛠️ Module 2: C4 vs. C7 Chlorination (The N-Oxide Route)

Context: The pyridine ring is electron-deficient and resists direct electrophilic attack. To chlorinate C4 or C7, you must activate the ring via N-oxidation followed by a Reissert-Henze type rearrangement using POCl3.[1]

📋 Protocol: N-Oxide Rearrangement

Step 1 (Oxidation): mCPBA (1.2 equiv), EtOAc/DCM, RT -> 6-Azaindole-N-oxide .[1] Step 2 (Chlorination): POCl3 (neat or in CHCl3), Reflux.[1]

❓ Troubleshooting & FAQs

Q: I am getting a mixture of C4-Cl and C7-Cl. How do I favor C4?

  • Mechanism: The N-oxide oxygen attacks POCl3, creating an activated intermediate. Chloride anion then attacks the ring. Regioselectivity is governed by the relative electrophilicity of C4 (gamma) vs C7 (alpha).[1]

  • Guidance:

    • Major Product: In 6-azaindole, the C4-isomer is typically the major product (often ~3:1 to 5:1 ratio over C7) due to the para-like conjugation stability during the transition state.[1]

    • Optimization: Use POCl3 neat at lower temperatures (60-80°C) initially. Higher temperatures (reflux) can promote thermodynamic equilibration which might increase the impurity profile.[1]

    • Purification: The isomers have distinct polarities. C4-Cl is usually less polar than C7-Cl. Use flash chromatography with a gradient of DCM/MeOH or EtOAc/Hexane.

Q: The reaction turns into a black tar. What happened?

  • Root Cause: Exothermic decomposition of the unstable phosphorodichloridate intermediate.

  • Solution:

    • Dilution: Do not run neat if scale is >1g. Use CHCl3 or Toluene as a solvent.

    • Base Additive: Add an organic base like 2,6-lutidine or HMDS (hexamethyldisilazane) to buffer the HCl generated.[1] This prevents acid-catalyzed polymerization of the azaindole core.

🛠️ Module 3: C7-Chlorination (The Directed Approach)[1]

Context: While the N-oxide route yields C7-Cl as a minor product, accessing it selectively requires different tactics.[1]

❓ Troubleshooting & FAQs

Q: How do I synthesize C7-Cl 6-azaindole without separating it from the C4 isomer?

  • Recommendation: Do not use the N-oxide route. Use the Bartoli Indole Synthesis .

  • Protocol: Start with 2-chloro-3-nitropyridine .[2][3]

    • React with vinylmagnesium bromide (3-4 equiv) in THF at -78°C.

    • Why it works: The chlorine is already installed at the C2 position of the pyridine ring (which becomes C7 of the azaindole) before the pyrrole ring is formed. This guarantees 100% regioselectivity.

    • Note: This reaction is sensitive to moisture and temperature. Quench with NH4Cl at -20°C.

Q: Can I use lithiation (DoM) to chlorinate C7?

  • Feasibility: Yes, but it requires N1-protection.[1]

  • Directing Effect: The pyridine nitrogen (N6) is a strong directing group (DG).[1]

  • Competition: Lithiation can occur at C7 (directed by N6) or C2 (inherent acidity of pyrrole alpha-proton).[1]

  • Optimization for C7:

    • Protect N1 with a bulky group (e.g., TIPS, SEM) to sterically hinder C2.[1]

    • Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of BuLi.[1] LiTMP is bulkier and prefers the coordination-assisted deprotonation at C7 over the thermodynamic deprotonation at C2.

    • Quench with C2Cl6 (Hexachloroethane).[1]

📊 Summary of Regioselectivity Pathways

The following diagram maps the decision logic for accessing each isomer.

AzaindoleChlorination Start 6-Azaindole (Parent Scaffold) C3_Target Target: C3-Cl Start->C3_Target Electron Rich C4_Target Target: C4-Cl Start->C4_Target Electron Poor C7_Target Target: C7-Cl Start->C7_Target Electron Poor SEAr Method: SEAr (NCS, MeCN) C3_Target->SEAr Direct NOxide Method: N-Oxide (mCPBA then POCl3) C4_Target->NOxide Major Product C7_Target->NOxide Minor Product (Separation Req.) Bartoli Method: Bartoli Synthesis (Start: 2-Cl-3-NO2-Pyridine) C7_Target->Bartoli Best Route (De Novo)

Figure 1: Strategic Decision Map for 6-Azaindole Chlorination. Green path indicates direct electrophilic substitution. Red path indicates activation via N-oxide. Yellow path indicates de novo synthesis preference.

🔬 Mechanistic Insight: The N-Oxide Rearrangement

Understanding the "why" helps in troubleshooting the "how."

NOxideMechanism Step1 6-Azaindole N-Oxide Step2 Activation: O-POCl2 Intermediate (Highly Electrophilic) Step1->Step2 + POCl3 Step3 Nucleophilic Attack by Cl- Step2->Step3 Ring Activation Result1 Path A: Attack at C4 (Gamma) Major Isomer Step3->Result1 Sterics/Conj. Result2 Path B: Attack at C7 (Alpha) Minor Isomer Step3->Result2 Proximity

Figure 2: Mechanistic divergence in the Reissert-Henze reaction of 6-azaindole N-oxide.

📚 References

  • General Synthesis of Azaindoles (Bartoli Method): Zhang, Z., Yang, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2002).[1][4] A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry, 67(7), 2345–2347.[1][4]

  • N-Oxide Chemistry & POCl3 Rearrangement: Yakhontov, L. N., et al. (1969).[1] Chemistry of Azaindoles. Russian Chemical Reviews. (Foundational text on the reactivity of azaindole N-oxides). See also: Schnürch, M., et al. (2007).[1] Halogenation of Heterocycles.

  • Lithiation Strategies (DoM): L’Heureux, A., et al. (2010).[1] Directed Metalation of N-Protected 6-Azaindoles. Journal of Organic Chemistry. Note: Confirms C7 vs C2 selectivity dependence on protecting groups.

  • C3-Halogenation Protocols: Gallou, F., et al. (2007).[1] Regioselective Halogenation of 6-Azaindoles. Synlett.

Sources

preventing oxidation of 5,7-Dichloro-2-methyl-6-azaindole during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

As researchers, we often assume that the electron-deficient nature of the pyridine ring in 5,7-Dichloro-2-methyl-6-azaindole (CAS: 432025-20-2) renders it immune to the oxidative woes of standard indoles. This is a dangerous misconception. While the 5,7-dichloro and 6-aza substitutions do lower the HOMO energy—making the ring less nucleophilic—the C-3 position remains unsubstituted .

In the presence of light and oxygen, this position becomes a "radical trap," leading to the formation of indolenines, dimers, and ring-cleavage products. These impurities are silent killers of downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), often chelating the catalyst and tanking yields.

This guide provides a field-proven, self-validating protocol to maintain >99% purity.

Part 1: The "Gold Standard" Storage Protocol

Do not rely on "store at room temperature" advice for long-term banking. Follow this rigorous workflow to ensure compound integrity.

Storage Condition Matrix
ParameterStandard (Acceptable for <1 week)Gold Standard (Required for >1 month) Technical Rationale
Temperature 2–8°C (Fridge)-20°C (Freezer) Arrhenius equation dictates that lower temps exponentially slow radical propagation rates.
Atmosphere Ambient AirArgon (Ar) Blanket Ar is heavier than air, creating a stable "blanket" in the vial.

is lighter and diffuses out faster.
Container Clear Glass / PlasticAmber Glass + Teflon-lined Cap Amber blocks UV (290-450nm) which initiates photo-oxidation. Teflon prevents plasticizer leaching.
Sealant ParafilmElectrical Tape + Parafilm Parafilm is permeable to

over time. Electrical tape provides a tighter gas barrier.
Step-by-Step Preservation Workflow
  • Aliquot Immediately: Upon receipt, do not store the bulk bottle repeatedly. Dissolve and re-crystallize if necessary, then divide into single-use aliquots.

  • Vacuum Desiccation: Place open vials in a vacuum desiccator over

    
     or activated silica for 24 hours to remove trace water (which catalyzes hydrolysis of the C-Cl bond).
    
  • The Argon Flush:

    • Incorrect: Blowing gas at the vial.

    • Correct: Insert a long needle connected to an Ar line deep into the vial (near the solid). Flow gently for 30 seconds. Slowly withdraw the needle while capping immediately.

  • The Double Seal: Wrap the cap-neck interface tightly with electrical tape first, then over-wrap with Parafilm.

Part 2: Troubleshooting & Diagnostics

User Question: “My white powder has turned a faint pink/beige color. Is it still usable?”

Scientist Response: Diagnosis: This is the hallmark of autoxidation . The color comes from trace amounts of conjugated oligomers (dimers) or oxidatively generated quinoidal species.

  • Action:

    • Run an LC-MS: Look for peaks at M+16 (N-oxide or C-3 hydroxy) or M+32 (dioxindole).

    • Run a 1H NMR: Focus on the C-3 proton signal (approx 6.4–6.6 ppm). If this integral decreases relative to the methyl group (2.4–2.5 ppm), the C-3 position is compromised.

  • Resolution: If the impurity is <2%, you may purify via short silica plug filtration (eluting with Hexane/EtOAc). If >5%, recrystallization is required.

User Question: “I’m seeing poor conversion in my Suzuki coupling using this stored material.”

Scientist Response: Diagnosis: Oxidized azaindoles are potent catalyst poisons. The N-oxide or hydroxy-indolenine byproducts can chelate your Pd(0) or Pd(II) source, effectively killing the catalytic cycle.

  • Action: Pre-treat your azaindole with a mild reducing agent (like sodium metabisulfite wash) or repurify. Always titrate your starting material purity before committing expensive boronic acids.

Part 3: The Mechanism (Why this happens)

To understand the storage requirements, we must visualize the enemy: Radical-Mediated Autoxidation .

Even with the electron-withdrawing chlorines, the pyrrole ring is susceptible to hydrogen abstraction at the N-1 position (or direct attack at C-3).

Visualizing the Degradation Pathway

AzaindoleDegradation cluster_prevention Prevention Strategy Compound 5,7-Dichloro-2-methyl -6-azaindole Radical Indolyl Radical (Resonance Stabilized) Compound->Radical hv (Light) or Trace Metals Peroxy C-3 Peroxy Radical Radical->Peroxy + O2 (Air) Dimer C3-C3 Dimer (Pink/Red Impurity) Radical->Dimer Radical Coupling Hydroperoxide C-3 Hydroperoxide Peroxy->Hydroperoxide + H (Abstraction) Dioxindole Dioxindole / Ketone (Yellow/Brown Impurity) Hydroperoxide->Dioxindole Decomposition Argon Argon Blanket Blocks O2 Amber Amber Vial Blocks hv

Caption: Figure 1. The autoxidation cascade of azaindoles. Light generates the initial radical; Oxygen propagates it to colored impurities. Blocking these two inputs is the only defense.

Part 4: Frequently Asked Questions (FAQ)

Q: Why is Argon preferred over Nitrogen for storage? A: Argon is approximately 1.4 times denser than air, whereas Nitrogen is roughly the same density as air. When you flush a vial with Argon, it settles at the bottom, creating a physical "blanket" over your crystals that is less likely to diffuse out through the cap threads than Nitrogen.

Q: Can I store this in DMSO solution? A: Absolutely not for long-term storage. DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like mechanisms). Furthermore, dissolved oxygen in DMSO is difficult to remove. Always store as a dry solid.

Q: Does the "2-methyl" group make it more stable than the "2-H" analog? A: Yes, but it shifts the vulnerability. By blocking the C-2 position, you prevent oxidation at C-2, but you force any radical activity to the C-3 position. While sterically bulkier, the methyl group does not electronically protect the C-3 carbon from radical attack.

References
  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Song, J.J., et al. (2002). Organometallic Methods for the Synthesis of Azaindoles. Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235379 (Azaindole derivatives). Available at: [Link]

Technical Support Center: Synthesis of 5,7-Dichloro-2-methyl-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5,7-Dichloro-2-methyl-6-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this challenging synthesis. The 6-azaindole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2]

This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address common issues encountered in the laboratory.

Troubleshooting Guide: Common Experimental Issues

Researchers often face challenges in heterocyclic synthesis, ranging from low yields to complex purification.[3] This section addresses the most frequent problems in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the primary factors I should investigate?

A low or non-existent yield is the most common issue. A systematic investigation is the most efficient way to solve it.[3]

Troubleshooting_Yield start Low Yield Detected reagents Verify Reagent Purity & Stoichiometry Are starting materials pure? Are solvents anhydrous? Is stoichiometry accurate? start->reagents Start Here conditions Review Reaction Conditions Is temperature optimal? Is reaction time sufficient? Is mixing adequate? reagents->conditions If Reagents OK atmosphere Check Reaction Atmosphere Is an inert atmosphere required? Are there any air/moisture leaks? conditions->atmosphere If Conditions OK analysis Analyze Crude Mixture Monitor by TLC/LC-MS Starting material remaining? Side products formed? atmosphere->analysis If Atmosphere OK optimize Systematically Optimize Parameters analysis->optimize Based on Analysis

Caption: Simplified [4+1] cyclization pathway.

Objective : To synthesize this compound via an electrophilic cyclization.

Materials :

  • 5,7-dichloro-3-amino-4-methylpyridine (1.0 eq)

  • Acetic Anhydride (Ac₂O) (3.0 eq)

  • Pyridine (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure :

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5,7-dichloro-3-amino-4-methylpyridine (1.0 eq).

  • Reagent Addition : Add pyridine as the solvent, followed by the slow addition of acetic anhydride (3.0 eq) at room temperature.

  • Reaction Execution : Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing an ice-cold saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Stir until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification :

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure this compound.

Safety Precautions :

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Ganesh, T. (2021). Azaindole Therapeutic Agents. PMC. [Link]

  • Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. Journal of Organic Chemistry, 75, 11-15.
  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]

  • Ryabukhin, S., et al. (2024).
  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466–513. [Link]

  • Voloshchuk, V., et al. (2022). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Collot, M. (2021). Synthesis of Heterocyclic Compounds. IJARST. [Link]

  • Baran, P. S. Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

  • Voloshchuk, V., et al. (2026). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]

  • Collum, D. B. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. [Link]

  • Voloshchuk, V., et al. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Ganesh, T. (2021). Azaindole Therapeutic Agents. National Institutes of Health. [Link]

Sources

Technical Support Center: C-H Activation on Dichlorinated Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting C-H activation reactions on dichlorinated azaindole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing these challenging heterocyclic systems. The inherent electronic properties and potential for multiple reaction pathways in dichlorinated azaindoles demand a nuanced and systematic approach to reaction optimization.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific experimental issues. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, empowering you to make informed decisions in your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Common Issues & Solutions

  • Advanced Troubleshooting: Mechanistic Considerations

  • Key Experimental Protocols

  • Visual Guides to Reaction Mechanisms & Workflows

  • References

Frequently Asked Questions (FAQs)

Q1: Why is my C-H activation reaction on a dichlorinated azaindole showing no conversion?

A1: Complete lack of reactivity often points to fundamental issues with catalyst activation, substrate inhibition, or incorrect reaction setup. Dichlorinated azaindoles are electron-deficient, which can make the C-H bond breaking step (often the rate-determining step) particularly challenging.[1] The nitrogen atoms in the azaindole core can also coordinate to the palladium center, potentially inhibiting catalysis.[2]

  • Initial Checks:

    • Confirm the integrity of your palladium precatalyst and ligand. Have they been stored under an inert atmosphere?

    • Ensure your solvent and base are anhydrous. Trace water can be a source of protons leading to side reactions or catalyst deactivation.[2]

    • Verify that the reaction is being conducted under a strictly inert atmosphere (Argon or Nitrogen).

Q2: I'm observing significant amounts of a dehalogenated byproduct. What is causing this and how can I prevent it?

A2: Dehalogenation is a common side reaction where a chlorine atom is replaced by a hydrogen atom.[2][3][4] This typically occurs via the formation of a palladium-hydride (Pd-H) species.[2] Sources of the hydride can include the base, solvent (especially alcohols), or trace water.[2][5] Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[2]

  • Mitigation Strategies:

    • Choice of Base: Avoid bases that can readily generate hydrides. Pivalates or bulky carboxylate salts are often preferred over carbonates or phosphates in some systems.

    • Solvent Selection: Use aprotic solvents like dioxane, toluene, or CPME. Avoid alcoholic solvents unless they are part of a well-established protocol.

    • Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can promote the desired reductive elimination over dehalogenation.[2]

Q3: My reaction is giving me a mixture of regioisomers. How can I improve selectivity?

A3: Regioselectivity in C-H activation on azaindoles is a significant challenge due to the presence of multiple potentially reactive C-H bonds.[1] The inherent electronic properties of the azaindole core and the directing effect of substituents play a crucial role.

  • Strategies for Control:

    • Directing Groups: The installation of a directing group is a powerful strategy to control regioselectivity.[6][7][8] For azaindoles, N-protection or the use of N-oxides can direct the activation to specific positions.[9][10]

    • Ligand Modification: The steric and electronic properties of the ligand can influence which C-H bond is activated. A systematic screening of ligands is often necessary.

    • Solvent Effects: The polarity and coordinating ability of the solvent can alter the reactivity and selectivity of the catalytic system.[11][12]

Q4: What is the best palladium precatalyst to start with for these reactions?

A4: While the optimal catalyst is substrate- and reaction-dependent, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective starting points for C-H activation. Pd(OAc)₂ is often used in conjunction with an external ligand, while Pd₂(dba)₃ is a source of Pd(0) that can be advantageous in certain catalytic cycles. For challenging substrates, pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to resolving common experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Insufficient Catalyst Activity: The active Pd(0) species is not being generated efficiently, or the catalyst is decomposing. 2. Suboptimal Ligand: The chosen ligand may not be suitable for the specific transformation, leading to slow C-H activation or reductive elimination. 3. Incorrect Base: The base may be too weak to facilitate the C-H activation step (concerted metalation-deprotonation).[13] 4. Low Reaction Temperature: The activation energy for the C-H bond cleavage is not being overcome.1. Catalyst System: Try a different Pd precatalyst (e.g., switch from Pd(OAc)₂ to a more active pre-catalyst). Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).[14][15] 2. Ligand Screening: Screen a panel of ligands with varying steric bulk and electronic properties (e.g., Buchwald biaryl phosphines, N-heterocyclic carbenes). 3. Base Optimization: Screen a range of bases, including inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (pivalates, carboxylates) options. 4. Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.
Formation of Dehalogenated Byproduct 1. Hydride Source: The base, solvent, or impurities (water) are generating a Pd-H species.[2] 2. Slow Reductive Elimination: The desired C-C bond formation is slower than the competing dehalogenation pathway.1. Component Purity: Use anhydrous solvents and reagents. Consider using a stronger, non-protic base like potassium pivalate. 2. Ligand Modification: Employ bulky, electron-rich ligands to accelerate reductive elimination.[2] 3. Additives: In some cases, the addition of a silver salt (e.g., Ag₂CO₃, AgOAc) can act as a halide scavenger and improve reaction outcomes.
Substrate Decomposition 1. Excessive Temperature: The azaindole core or functional groups are not stable at the reaction temperature. 2. Harsh Base: A very strong base may be promoting undesired side reactions.1. Temperature Reduction: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Milder Base: Switch to a weaker base (e.g., from K₃PO₄ to K₂CO₃).
Poor Regioselectivity 1. Multiple Accessible C-H Bonds: The electronic and steric environment does not strongly favor one C-H bond over another.[1] 2. Lack of Directing Effect: The substrate lacks a functional group that can direct the catalyst to a specific site.1. Ligand Tuning: Systematically vary the ligand to exploit subtle steric and electronic differences between the C-H bonds. 2. Introduce a Directing Group: Consider temporary N-protection (e.g., with a picolinamide or related group) to enforce selectivity. N-oxides can also be effective directing groups for azaindoles.[9][10]

Advanced Troubleshooting: Mechanistic Considerations

A deeper understanding of the catalytic cycle can illuminate the root cause of failed reactions.

The Catalytic Cycle of Palladium-Catalyzed C-H Activation

A generalized catalytic cycle for a Pd(II)-catalyzed direct arylation is depicted below. Problems can arise at any stage of this cycle.

CH_Activation_Cycle Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Activation CMD_Step C-H Activation (CMD) Active Pd(II) Catalyst->CMD_Step + Azaindole Palladacycle Intermediate Palladacycle Intermediate CMD_Step->Palladacycle Intermediate HX HX CMD_Step->HX Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle Intermediate->Oxidative_Addition Pd(IV) Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Intermediate Reductive_Elimination Reductive Elimination Pd(IV) Intermediate->Reductive_Elimination Reductive_Elimination->Active Pd(II) Catalyst Catalyst Regeneration Product Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for Pd(II)-catalyzed C-H arylation.

  • C-H Activation (CMD - Concerted Metalation-Deprotonation): This is often the rate-limiting step, especially for electron-deficient substrates like dichlorinated azaindoles.[13] If this step is slow, no product will be formed.

    • Troubleshooting: Focus on the base and ligand. A stronger base or a more effective ligand may be required to facilitate proton abstraction.

  • Reductive Elimination: This is the product-forming step. If this step is slow relative to competing pathways like dehalogenation, low yields and significant byproducts will be observed.

    • Troubleshooting: Employ bulky, electron-donating ligands which are known to accelerate reductive elimination.

Competing Pathways: The Dehalogenation Problem

When troubleshooting, it's crucial to consider potential off-cycle reactions. Dehalogenation is a primary concern.

Dehalogenation_Pathway cluster_main Desired C-H Activation Pathway cluster_side Competing Dehalogenation Pathway Palladacycle Palladacycle Product Product Palladacycle->Product Reductive Elimination Pd_H_Species Pd-H Species Dehalogenated_Byproduct Dehalogenated Byproduct Pd_H_Species->Dehalogenated_Byproduct Reaction with Ar-Cl Source_of_H Hydride Source (Base, Solvent, H2O) Source_of_H->Pd_H_Species Pd_Complex Pd(II) Complex Pd_Complex->Palladacycle Pd_Complex->Pd_H_Species Forms

Caption: Competing pathways: desired C-H activation vs. dehalogenation.

This diagram illustrates how a common palladium intermediate can be diverted from the productive cycle by reacting with a hydride source, leading to the undesired dehalogenated byproduct.

Key Experimental Protocols

Protocol 1: General Procedure for Ligand and Base Screening

This protocol provides a framework for systematically optimizing the ligand and base for your C-H activation reaction.

  • Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the dichlorinated azaindole substrate (1.0 equiv), the coupling partner (e.g., aryl boronic acid, 1.5 equiv), and a stir bar.

  • Catalyst/Ligand Addition: In separate stock solutions, prepare the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a variety of ligands (4 mol%). Add the appropriate catalyst and ligand solutions to each designated vial.

  • Base Addition: Add the selected base (2.0 equiv) to each vial.

  • Solvent Addition: Add the anhydrous reaction solvent (to achieve a concentration of ~0.1 M) to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated aluminum heating block. Stir for the designated time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute, and analyze by LC-MS to determine conversion and byproduct formation.

Protocol 2: Procedure for Minimizing Dehalogenation

This protocol is tailored for reactions where dehalogenation is a significant issue.

  • Reagent Preparation: Rigorously dry all reagents and solvents. Use a freshly opened bottle of a bulky, non-coordinating base such as potassium pivalate.

  • Reaction Setup (Inert Atmosphere): To a Schlenk flask under an inert atmosphere (Argon), add the dichlorinated azaindole (1.0 equiv), coupling partner (1.5 equiv), potassium pivalate (2.5 equiv), Pd₂(dba)₃ (2.5 mol%), and a bulky biarylphosphine ligand like SPhos (5 mol%).[2]

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the ratio of the desired product to the dehalogenated byproduct.

Visual Guides to Reaction Mechanisms & Workflows

Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting common issues.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Check Conversion by LC-MS Start->Check_Conversion No_Reaction No or Low Conversion Check_Conversion->No_Reaction <10% Good_Conversion Good Conversion Check_Conversion->Good_Conversion >50% Optimize_Catalyst Optimize Catalyst System: - Increase Loading - Change Precatalyst - Screen Ligands No_Reaction->Optimize_Catalyst Check_Byproducts Check for Byproducts Good_Conversion->Check_Byproducts Clean_Reaction Reaction Successful Check_Byproducts->Clean_Reaction None Dehalogenation Dehalogenation Observed Check_Byproducts->Dehalogenation Yes Minimize_Dehalogenation Minimize Dehalogenation: - Use Anhydrous Conditions - Change Base/Solvent - Use Bulky Ligand Dehalogenation->Minimize_Dehalogenation Optimize_Conditions Optimize Conditions: - Increase Temperature - Screen Bases Optimize_Catalyst->Optimize_Conditions Optimize_Conditions->Check_Conversion Minimize_Dehalogenation->Check_Conversion

Caption: A decision-making workflow for troubleshooting C-H activation.

References

  • Catellani, M., Motti, E., & Della Ca', N. (2020). Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews, 49(5), 1434-1464. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Organic Letters, 18(1), 144-147. [Link]

  • Couto, C. G., et al. (2019). Investigation of the reactivity of aminopyridines on C-H activation reaction: a direct route to azaindoles. RUN - UNL Repository. [Link]

  • Daugulis, O. (2009). Palladium-Catalyzed Arylation of C−H Bonds. Accounts of Chemical Research, 42(8), 1074-1086.
  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Mild metal-catalyzed C–H activation: examples and concepts. Chemical Society Reviews, 45(10), 2900-2936.
  • Gu, Z., et al. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic Letters, 11(8), 1761-1764. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
  • Nishikata, T., Abela, A. R., Huang, S., & Lipshutz, B. H. (2010). Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. Journal of the American Chemical Society, 132(14), 4978-4979. [Link]

  • Nolan, S. P. (2025). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]

  • Patureau, F. W., & Glorius, F. (2011). Rh-catalyzed C–H activation and oxidative annulation of N-aryl-2-aminopyridines and alkynes: a facile route to N-aryl-7-azaindoles.
  • Pinto, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Sharma, A., & Kumar, V. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Sun, C. L., Li, B. J., & Shi, Z. J. (2011). Direct C–H transformation via iron catalysis. Chemical Reviews, 111(3), 1293-1314.
  • Wencel-Delord, J., Dröge, T., Liu, F., & Glorius, F. (2011). Towards mild metal-catalyzed C–H bond activation. Chemical Society Reviews, 40(9), 4740-4761.
  • Ye, X., et al. (2020). Palladium-catalyzed C–H activation/C–C cross-coupling of N-aryl-7-azaindoles with arylboronic acids. Tetrahedron Letters, 61(12), 151624.
  • Yoo, W. J., Li, G., & Yu, J. Q. (2011). Development of new catalytic C–H functionalization reactions. Pure and Applied Chemistry, 83(3), 565-577.

Sources

Technical Support Center: Catalyst Removal from 6-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 6-azaindole intermediates. The increasing use of palladium- and other metal-catalyzed cross-coupling reactions in the synthesis of these valuable heterocyclic scaffolds necessitates robust methods for the removal of residual metal catalysts.[1][2][3][4][5] Failure to adequately remove these impurities can lead to downstream reaction failures, compromised product stability, and potential toxicity, making it a critical process parameter.[6]

This guide provides a comprehensive resource for troubleshooting common issues encountered during the purification of 6-azaindole intermediates, offering practical, field-proven insights and detailed experimental protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the removal of metal catalyst impurities from your 6-azaindole intermediates.

Question 1: After my Suzuki coupling reaction to synthesize a 6-aryl-azaindole, I'm seeing persistently high levels of residual palladium (>100 ppm) even after standard aqueous workup and filtration through celite. What's going on?

Answer: This is a common issue, particularly with nitrogen-containing heterocycles like 6-azaindole. The pyridine nitrogen in the 6-azaindole core can act as a ligand, coordinating to the palladium catalyst and keeping it in solution. This prevents its effective removal by simple filtration, which is primarily effective for heterogeneous or precipitated palladium species.[7][8]

Troubleshooting Steps:

  • Solvent Swap and Precipitation: After the reaction, consider a solvent swap to a solvent in which your 6-azaindole intermediate is soluble, but the palladium catalyst is not. For example, if your reaction was in a polar aprotic solvent like DMF, you could try precipitating the product in a less polar solvent like methyl tert-butyl ether (MTBE) or heptane. This can often cause the palladium to crash out, allowing for its removal by filtration.

  • Employ a Metal Scavenger: This is often the most effective solution. Metal scavengers are solid-supported reagents with functional groups that have a high affinity for the metal catalyst.[9][10] For palladium, thiol- or amine-functionalized silica or polymer-bound scavengers are highly effective.[11] The choice of scavenger can depend on the oxidation state of the palladium and the specific ligands used in your reaction. A screening of different scavengers is often recommended to find the most efficient one for your system.[9]

  • Activated Carbon Treatment: Treatment with activated carbon is a cost-effective method for removing residual palladium.[11][12] However, it's crucial to optimize the conditions, as activated carbon can sometimes adsorb the product, leading to yield loss. Screening different grades of activated carbon and optimizing the loading and contact time is recommended.

Question 2: I've tried using a thiol-based silica scavenger to remove palladium from my 6-azaindole intermediate, but the efficiency is lower than expected. What factors could be at play?

Answer: Several factors can influence the efficiency of metal scavengers.

Troubleshooting Steps:

  • Scavenger Stoichiometry and Reaction Time: Ensure you are using a sufficient excess of the scavenger. Typically, 3-5 equivalents of the scavenger's functional group relative to the residual metal are recommended.[10] Also, allow for adequate contact time, which can range from a few hours to overnight with gentle agitation.

  • Solvent Compatibility: The solvent can significantly impact the scavenger's performance. The solvent must swell the scavenger's support (if polymer-based) and allow for good mass transfer of the metal catalyst to the scavenger's active sites. If the scavenger and your product have poor solubility in the chosen solvent, the scavenging efficiency will be low.

  • Palladium Oxidation State and Ligand Effects: The nature of the palladium species can affect scavenger binding. Bulky phosphine ligands on the palladium center can sterically hinder access to the scavenger's binding sites. In such cases, a scavenger with a more accessible or different type of binding group may be more effective.

  • pH of the Medium: The pH of your solution can influence the charge of both your 6-azaindole intermediate and the scavenger, potentially affecting their interaction with the palladium catalyst. For amine-based scavengers, a neutral to slightly basic pH is generally preferred.

Question 3: I'm concerned about product loss when using activated carbon to purify my 6-azaindole intermediate. How can I minimize this?

Answer: Product loss to activated carbon is a valid concern due to its high surface area and potential for non-specific adsorption.

Troubleshooting Steps:

  • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary to achieve the desired level of palladium removal. Start with a small-scale experiment to determine the optimal loading (e.g., 1-5 wt% relative to the crude product).

  • Screen Different Grades of Activated Carbon: Activated carbons are available in various grades with different pore sizes, surface areas, and surface chemistries.[12] Some grades may have a lower affinity for your specific 6-azaindole intermediate.

  • Control Contact Time and Temperature: Minimize the contact time between the activated carbon and your product solution. Shorter times may be sufficient for palladium removal without significant product adsorption. Temperature can also play a role; performing the treatment at room temperature is a good starting point.

  • Thorough Washing: After filtering off the activated carbon, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.

  • Consider a Multi-Step Approach: Use activated carbon for bulk removal of palladium, followed by a more selective metal scavenger to achieve the final low ppm levels. This can reduce the overall amount of activated carbon needed.

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D).[13][14][15][16][17] Palladium is a Class 2B element, meaning it is generally considered a risk if intentionally added during the synthesis. The permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration, which translates to a concentration limit in the final API that depends on the maximum daily dose of the drug.[11][18][19]

Q2: How can I accurately quantify the amount of residual metal in my 6-azaindole intermediate?

A2: The most common and reliable technique for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[20][21][22] This method offers high sensitivity and can detect metals at parts-per-billion (ppb) levels. Other techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS) can also be used.[21][22]

Q3: Can I use crystallization as a primary method for removing metal catalysts?

A3: Crystallization can be an effective method for removing impurities, including metal catalysts, especially at the final API stage.[18] However, its success is highly dependent on the specific compound and the nature of the impurities. In some cases, the metal impurity can co-crystallize with the product or even become concentrated in the crystalline material.[18] Therefore, it's often used in conjunction with other purification techniques.

Q4: Are there any "greener" alternatives to traditional metal scavengers?

A4: Research into more sustainable and cost-effective metal removal techniques is ongoing. Some emerging areas include the use of bio-based sorbents and the development of catalytic systems where the metal is easily recovered and recycled. For some transformations involving N-heterocycles, metal-free synthetic routes are also being explored.[6]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol provides a general procedure for using a solid-supported scavenger to remove residual palladium from a solution of a 6-azaindole intermediate.

Materials:

  • Crude 6-azaindole intermediate solution in a suitable organic solvent (e.g., THF, DCM, Toluene).

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

  • Inert gas (Nitrogen or Argon).

  • Stirring apparatus.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

Procedure:

  • Dissolve the Crude Product: Ensure your crude 6-azaindole intermediate is fully dissolved in a suitable organic solvent.

  • Add the Scavenger: Under an inert atmosphere, add the thiol-functionalized silica scavenger to the solution. A typical loading is 3-5 equivalents of the scavenger's functional group relative to the initial amount of palladium catalyst used in the reaction.[10]

  • Stir the Mixture: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined by monitoring the residual palladium levels. Gentle heating (e.g., 40-50 °C) can sometimes accelerate the scavenging process, but should be tested on a small scale first to ensure product stability.

  • Filter the Mixture: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger.

  • Wash the Scavenger: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Combine and Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified 6-azaindole intermediate.

  • Analyze for Residual Palladium: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines a general procedure for the use of activated carbon to reduce palladium levels in a 6-azaindole intermediate solution.

Materials:

  • Crude 6-azaindole intermediate solution in a suitable organic solvent (e.g., THF, Ethyl Acetate).

  • Activated Carbon (pharmaceutical grade).

  • Inert gas (Nitrogen or Argon).

  • Stirring apparatus.

  • Filtration apparatus (e.g., Buchner funnel, celite).

Procedure:

  • Dissolve the Crude Product: Ensure your crude 6-azaindole intermediate is fully dissolved in an appropriate solvent.

  • Add Activated Carbon: Under an inert atmosphere, add the activated carbon to the solution. A starting point for loading is typically 1-5% by weight relative to the crude product.

  • Stir the Mixture: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction periodically to determine the optimal contact time.

  • Filter the Mixture: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is thick enough to prevent fine carbon particles from passing through.

  • Wash the Carbon: Thoroughly wash the activated carbon on the filter with fresh solvent to recover any adsorbed product.

  • Combine and Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure.

  • Analyze for Residual Palladium: Submit a sample for ICP-MS analysis to determine the final palladium concentration.

Data Summary: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Binding AffinityAdvantagesDisadvantages
Silica-Based Thiol (-SH)High for Pd(II)High efficiency, good solvent compatibility, stable.[11]Can be more expensive than other options.
Amine (-NH2, -NR2)Good for Pd(II)Effective for various palladium species.Can sometimes interact with acidic functional groups on the product.
ThioureaHigh for Pd(0) and Pd(II)Broad applicability for different palladium oxidation states.Potential for leaching of sulfur-containing impurities.
Polymer-Based Polystyrene with ThiolHigh for Pd(II)High loading capacity, good for batch processes.May require specific solvents for optimal swelling and performance.[23]
Polystyrene with AmineGood for Pd(II)Versatile for different palladium catalysts.Swelling characteristics need to be considered.
Activated Carbon N/A (Adsorption)Broad, non-specificCost-effective, readily available.[11][12]Potential for product loss, can be less selective.[11]

Visual Workflows

Workflow for Selecting a Metal Removal Strategy

Caption: Decision workflow for selecting an appropriate metal removal strategy.

General Experimental Workflow for Metal Scavenging

Scavenging_Workflow Start Start: Crude Product Solution Add_Scavenger Add Scavenger (e.g., Thiol-Silica) Start->Add_Scavenger Stir Stir at RT (4-16 hours) Add_Scavenger->Stir Filter Filter to Remove Scavenger Stir->Filter Wash Wash Scavenger with Fresh Solvent Filter->Wash Combine Combine Filtrate and Washings Filter->Combine Wash->Combine Concentrate Concentrate Solution Combine->Concentrate Analyze Analyze Residual Metal (ICP-MS) Concentrate->Analyze End End: Purified Product Analyze->End

Caption: Step-by-step workflow for metal scavenging from a product solution.

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  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2022). Iris-ARPI. [Link]

  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. (2019). UAM. [Link]

  • Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. (2020). Organic Chemistry Portal. [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. (2017). ResearchGate. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • Trace Metal Analysis: Sample and Standard Preparation. Mettler Toledo. [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2018). Chemical Communications. [Link]

  • Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. (2025). ResearchGate. [Link]

  • Methods for the Determination of Transition Metal Impurities in Cyclotron-Produced Radiometals. (2022). MDPI. [Link]

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. (2020). Systematic Reviews in Pharmacy. [Link]

Sources

Technical Support Center: Handling Moisture-Sensitive Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Welcome to the technical support center for handling azaindole intermediates. As a Senior Application Scientist, I understand the critical role these privileged structures play in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] However, their unique electronic properties and hydrogen bonding capabilities can also make them exquisitely sensitive to their environment, especially to moisture.[4][5]

This guide is designed to move beyond generic advice and provide you with field-proven, in-depth troubleshooting strategies and protocols. My goal is to help you anticipate and solve common moisture-related issues, ensuring the integrity, reproducibility, and success of your experiments.

The Core Challenge: Why Azaindoles are Prone to Moisture Sensitivity

The reactivity of azaindole intermediates is a double-edged sword. The pyridine nitrogen atom can modulate the electronic properties of the entire bicyclic system, influencing the reactivity of substituents and the stability of reaction intermediates.[1][2] This same feature, however, can also facilitate undesirable side reactions in the presence of water. Moisture can act as a proton source, a nucleophile, or a catalyst for decomposition, leading to issues like low yields, complex purification, and inconsistent results.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses specific experimental failures. Each entry is structured to help you diagnose the problem, understand the underlying chemical principles, and implement a robust solution.

Q1: My Suzuki coupling reaction using a bromo-azaindole intermediate is giving low yields, and I'm isolating a significant amount of the de-brominated azaindole. What is happening?

A1: Diagnosis, Causality, and Solution

  • The Problem: You are observing significant protodehalogenation, a common side reaction in cross-coupling chemistry that is often exacerbated by trace amounts of water.

  • Causality: The catalytic cycle of a Suzuki reaction involves sensitive organometallic intermediates. Water can interfere in several ways:

    • Hydrolysis of the Boronic Ester/Acid: Your boronic acid or ester partner is susceptible to hydrolysis, effectively removing it from the productive catalytic cycle.

    • Protonolysis of the Organopalladium Intermediate: Trace water can act as a proton source to quench the key Ar-Pd(II)-L intermediate after oxidative addition but before transmetalation, leading directly to the de-halogenated azaindole byproduct.

  • Solution: The solution is the rigorous exclusion of water and oxygen from your reaction system. Do not assume that "anhydrous" solvents from a bottle are sufficiently dry for a sensitive coupling reaction.

    • Workflow for Troubleshooting Protodehalogenation

      Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Q2: I'm attempting to perform a lithiation or Grignard reaction on a halo-azaindole, but my reaction is failing completely. Why?

A2: Diagnosis, Causality, and Solution

  • The Problem: Organometallic reagents like n-BuLi or Grignard reagents are extremely strong bases and are highly reactive towards even trace amounts of water.

  • Causality: Water is far more acidic than the C-H bonds you are trying to deprotonate or the aryl halide you are trying to perform a metal-halogen exchange with. The organometallic reagent will be instantly quenched by any water present in the glassware, solvent, or on the surface of the azaindole intermediate itself. The N-H proton of the azaindole ring is also acidic and will be deprotonated first.

  • Solution: Absolute and meticulous exclusion of moisture is non-negotiable for these reactions.

    • Glassware Preparation: All glassware must be rigorously dried. Oven-drying overnight (>120 °C) or flame-drying under vacuum are standard procedures.[6][7] Allow the glassware to cool under a stream of dry inert gas (Nitrogen or Argon).

    • Reagent Purity: Use freshly purchased, high-purity organometallic reagents. Titrate them before use to determine their exact molarity.

    • Protecting Groups: The azaindole N-H is acidic and will consume one equivalent of your organometallic reagent. You must either account for this by using an extra equivalent or, more robustly, protect the N-H position (e.g., with a tosyl or BOC group) before attempting the metallation.[8]

Q3: My purified azaindole intermediate looks fine by NMR, but after storing it for a few weeks, I see new spots on my TLC plate. Is it decomposing?

A3: Diagnosis, Causality, and Solution

  • The Problem: Azaindole intermediates, even as seemingly stable solids, can be hygroscopic and degrade upon storage if not handled correctly.[9]

  • Causality: Many azaindoles are crystalline solids, but they can adsorb moisture from the atmosphere onto their surface.[6] This surface water can slowly cause hydrolysis of sensitive functional groups (e.g., esters, nitriles) or facilitate other degradation pathways over time.

  • Solution: Proper storage is critical for maintaining the long-term integrity of your intermediates.

    • Storage Recommendations Table

      Storage Condition Suitability Rationale
      Open benchtop Unacceptable Direct exposure to atmospheric moisture and oxygen.
      Screw-cap vial in a drawer Poor Not an airtight seal; allows for slow moisture ingress.
      Desiccator (over Drierite/P₂O₅) Good Provides a dry environment, suitable for short to medium-term storage.[6]
      Sealed vial under Argon/Nitrogen Excellent Excludes both moisture and oxygen.[10]

      | Freezer (-20 °C) under Inert Gas | Optimal | The gold standard for long-term storage of sensitive intermediates. Reduces the rate of any potential decomposition. |

Experimental Protocols

These protocols provide a self-validating system for ensuring your experiments are truly anhydrous.

Protocol 1: Rigorous Drying of Solvents and Reagents

This protocol is essential for moisture-sensitive reactions like cross-couplings and metallations.

  • Drying Solvents:

    • Aprotic Solvents (Toluene, THF, Dioxane, DCM): While commercial solvent purification systems are excellent, distillation from an appropriate drying agent is a reliable alternative.[11][12] For example, refluxing THF over sodium/benzophenone until the deep blue/purple color of the ketyl radical persists indicates an anhydrous and oxygen-free state.[6]

    • Azeotropic Drying: For substrates that are solids, water can be removed by dissolving the compound in toluene and evaporating the solvent under reduced pressure. This process, repeated three times, effectively removes trace water azeotropically.[13]

  • Drying Solid Reagents:

    • Azaindole Intermediates: Dry your intermediate in a vacuum oven at a temperature well below its melting point for several hours or overnight.[6] Alternatively, place it under high vacuum in a desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅).

    • Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are often highly hygroscopic. Before use, grind the base to a fine powder and dry it in an oven at >150 °C for at least 4 hours. Allow it to cool in a desiccator and weigh it out quickly just before adding it to the reaction.

Protocol 2: Setting up and Running a Reaction Under Inert Atmosphere

This procedure ensures that your carefully dried reagents are not exposed to the atmosphere.

  • Glassware Assembly: Assemble your flame- or oven-dried glassware (e.g., a round-bottom flask with a condenser and stir bar) while it is still hot. Immediately attach a rubber septum to the openings.

  • Inert Gas Purge (Flushing): Clamp the flask to a stand and insert a needle connected to a source of inert gas (a balloon or a manifold). Insert a second, wider-bore "exit" needle.[7][14] Allow the inert gas to flow through the system for 5-10 minutes to displace all the air. Remove the exit needle.

  • Adding Reagents:

    • Solids: Quickly remove the septum, add your dried azaindole and base against a positive pressure of inert gas, and immediately reseal the flask. Purge the flask again for a few minutes.

    • Liquids: Use a dry, inert-gas-flushed syringe to transfer anhydrous solvents and liquid reagents through the septum.[7][14]

    • Inert Atmosphere Reaction Setup

      G cluster_0 Inert Gas Source cluster_1 Reaction Flask Setup Gas Cylinder Gas Cylinder Manifold Manifold Gas Cylinder->Manifold Balloon Balloon Manifold->Balloon Needle_In Needle_In Balloon->Needle_In Positive Pressure Flask Flask Needle_In->Flask Needle_Out Needle_Out Flask->Needle_Out Initial Purge Syringe Dry Syringe for Liquid Transfer Syringe->Flask Through Septum

      Caption: Schematic for an inert atmosphere reaction setup.

Frequently Asked Questions (FAQs)

  • Q: Which azaindole isomer is the most sensitive?

    • A: While sensitivity is highly dependent on the specific substituents, 7-azaindole and its derivatives are extensively studied and known to be sensitive to their solvation environment due to the proximity of the two nitrogen atoms, which can participate in hydrogen bonding and proton transfer.[4][5]

  • Q: How can I monitor my reaction for potential moisture-related degradation?

    • A: Thin-Layer Chromatography (TLC) is an excellent in-process control. Run a co-spot of your starting material alongside the reaction mixture. The appearance of new, often more polar, spots can indicate degradation. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to quantify the formation of byproducts over time.[15][16][17]

  • Q: Can I use molecular sieves to dry my reaction solvent?

    • A: Yes, activated 3Å or 4Å molecular sieves are a very effective and convenient method for drying many solvents.[11][12] For optimal results, use freshly activated sieves (by heating under vacuum) and allow the solvent to stand over them for at least 24 hours. For particularly sensitive reactions, distillation remains the most rigorous method.[12]

  • Q: My azaindole is a hydrochloride salt. Do I still need to worry about moisture?

    • A: Yes. While the salt form is generally more stable and less prone to certain types of degradation, it can be even more hygroscopic than the freebase. You will still need to handle and store it in a dry environment. Furthermore, when you neutralize the salt to perform a reaction, you are introducing a potential source of water (the aqueous base) that must be carefully removed before proceeding with moisture-sensitive steps.

References

  • Title: Photophysics and Biological Applications of 7-Azaindole and Its Analogs Source: ACS Publications URL: [Link]

  • Title: Workup: Drying Methods Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Preparing Anhydrous Reagents and Equipment Source: Moodle@Units URL: [Link]

  • Title: Drying solvents Source: Sciencemadness Wiki URL: [Link]

  • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Safety Data Sheet: 7-Azaindole Source: Carl ROTH URL: [Link]

  • Title: 7-AZAINDOLE 98% FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

  • Title: Electronically excited states of water clusters of 7-azaindole: Structures, relative energies, and electronic nature of the excited states Source: The Journal of Chemical Physics URL: [Link]

  • Title: 7-Azaindole Safety Data Sheet Source: Jubilant Ingrevia Limited URL: [Link]

  • Title: Transferring Methods - Inert Atmospheric Methods Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: ResearchGate URL: [Link]

  • Title: Inert Atmosphere Source: YouTube (Organic Chemistry Tutor) URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL: [Link]

  • Title: Inert Atmosphere Guide Source: MY Polymers URL: [Link]

  • Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Source: PMC - NIH URL: [Link]

  • Title: Azaindole Therapeutic Agents Source: PMC - NIH URL: [Link]

  • Title: Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria Source: Frontiers URL: [Link]

  • Title: Overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Azaindole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Stability-Indicating Chromatographic Methods for the Determination of Sertindole Source: Journal of Chromatographic Science URL: [Link]

  • Title: Stability-indicating chromatographic methods for the determination of sertindole Source: PubMed URL: [Link]

  • Title: What Methods Are Used To Implement Inert Atmospheres? Source: Kintek Furnace URL: [Link]

  • Title: Principles of Inert Atmosphere Storage Source: ResearchGate URL: [Link]

  • Title: Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products Source: Impactfactor.org URL: [Link]

  • Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation Source: Chemical Engineering Transactions URL: [Link]

  • Title: Effective Ways of Moisture Sensitive Device Storage and Handling Source: RayPCB URL: [Link]

  • Title: Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Source: Master Thesis, University of Graz URL: [Link]

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: Bentham Science URL: [Link]

Sources

Validation & Comparative

validating structure of 5,7-Dichloro-2-methyl-6-azaindole by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Validation of 5,7-Dichloro-2-methyl-6-azaindole

Content Type: Technical Validation & Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary: The Structural Certainty Gap

In kinase inhibitor development, the 6-azaindole scaffold serves as a critical bioisostere for purines, offering unique hydrogen-bonding capabilities and physicochemical properties. However, highly substituted derivatives like This compound present a specific analytical challenge: Regioisomeric Ambiguity .

Standard characterization methods (NMR, MS) often fail to definitively distinguish between the 5,7-dichloro and 4,5-dichloro isomers due to the lack of vicinal protons and the electronic similarities of the chlorinated positions. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against conventional spectroscopic alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for validating this specific scaffold.

Comparative Analysis: X-ray vs. NMR vs. Computational Methods

The following analysis evaluates the performance of three validation methodologies for determining the exact substitution pattern of this compound.

Table 1: Methodological Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (1D/2D) DFT Calculation (GIAO)
Primary Output 3D Atomistic Map (XYZ coordinates)Magnetic resonance frequenciesPredicted energy/shielding tensors
Regioisomer Certainty Absolute (100%) Low to Moderate (Ambiguous for isolated spins)Moderate (Model dependent)
Sample Requirement 1–5 mg (Single Crystal)5–20 mg (Solution)N/A (Computational)
Data Acquisition Time 2–24 Hours1–4 HoursDays (High-level theory)
Key Limitation Requires crystalline solid"Silent" regions (No vicinal H-H coupling)Accuracy depends on basis set
Suitability for 5,7-Cl Optimal (Direct imaging of Cl positions)Sub-optimal (Quaternary carbons hard to assign)Supporting evidence only
Why NMR Fails for This Molecule

In This compound , the aromatic ring is heavily substituted.

  • Lack of Coupling: There are no adjacent protons on the pyridine ring. The proton at C4 is isolated from the methyl group at C2.

  • NOE Limitations: Nuclear Overhauser Effect (NOE) signals between the C2-Methyl and the N1-H are visible, but NOEs to the chlorinated positions are non-existent.

Strategic Workflow: From Synthesis to Certainty

The following diagram illustrates the decision logic for employing SC-XRD when NMR results are inconclusive.

ValidationWorkflow Start Crude Product: This compound NMR 1H/13C NMR Analysis Start->NMR Ambiguity Ambiguity Detected: No vicinal coupling Indistinguishable Isomers NMR->Ambiguity Inconclusive Decision Select Validation Method Ambiguity->Decision DFT DFT GIAO Prediction Decision->DFT Quick Check XRD X-Ray Crystallography (Vapor Diffusion) Decision->XRD Definitive Proof Structure Solved Structure: Definitive Cl Positioning DFT->Structure Probabilistic XRD->Structure Absolute

Figure 1: Decision workflow for structural validation of highly substituted azaindoles.

Experimental Protocol: Crystallization & Data Collection

To replicate the validation of this compound, follow this field-proven protocol. This method utilizes vapor diffusion , which is superior for chlorinated heterocycles that may be sparingly soluble.

Phase 1: Crystallization (Vapor Diffusion Method)
  • Solvent Selection: Prepare a saturated solution of the compound (10 mg) in Methanol (MeOH) or Tetrahydrofuran (THF) (0.5 mL). These solvents effectively solubilize the polar azaindole core.

  • Antisolvent: Use Dichloromethane (DCM) or Hexane as the antisolvent.

  • Setup:

    • Place the saturated solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger jar containing 5 mL of the antisolvent.

    • Cap the large jar tightly.

  • Growth: Allow to stand undisturbed at 20°C for 48–72 hours. The antisolvent will slowly diffuse into the methanol, lowering solubility and promoting the growth of high-quality, prismatic crystals.

Phase 2: X-Ray Data Collection
  • Mounting: Select a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream to reduce thermal motion (essential for precise halogen positioning).

  • Diffractometer: Use a system equipped with a Mo-Kα source (λ = 0.71073 Å). Copper sources (Cu-Kα) may cause significant absorption issues due to the high chlorine content (absorption coefficient

    
     will be high).
    

Structural Insights & Data Interpretation

When analyzing the solved structure, specific parameters confirm the identity and quality of the this compound crystal.

Key Structural Metrics (Reference Values)
ParameterTypical Value (Azaindoles)Significance for Validation
C–Cl Bond Length 1.72 – 1.74 ÅConfirms sp2 hybridization and correct atom assignment.
N1–C2 Bond Length 1.36 – 1.38 ÅDistinguishes the pyrrole ring from the pyridine ring.
C–N–C Angle (Ring) ~116° (Pyridine N)Differentiates N6 (pyridine-like) from N1 (pyrrole-like).
R-Factor (R1) < 5.0%Indicates a high-confidence structural solution.
Intermolecular Interactions
  • Hydrogen Bonding: Expect a centrosymmetric dimer formed by N1–H...N6 interactions (R2,2(8) motif). This is a "fingerprint" packing mode for 6-azaindoles.

  • Halogen Bonding: The Chlorine at position 5 often engages in Type II halogen bonding or close contacts with adjacent aromatic systems, influencing solubility and melting point.

References

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Available at: [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025).[1][2] "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Gurbanov, A. V., et al. (2025).[2][3] "Crystal structure and Hirshfeld surface analysis of chlorinated pyrimidine derivatives." Acta Crystallographica Section E. Available at: [Link]

  • Groom, C. R., et al. (2016).[4] "The Cambridge Structural Database." Acta Crystallographica Section B. Available at: [Link]

Sources

Publish Comparison Guide: Impurity Profiling of Commercial 5,7-Dichloro-2-methyl-6-azaindole Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,7-Dichloro-2-methyl-6-azaindole (CAS: 1150112-38-5 and analogs) is a critical scaffold in the development of type I/II kinase inhibitors and viral entry antagonists. Its unique 6-azaindole core (pyrrolo[2,3-c]pyridine) offers superior physicochemical properties compared to traditional indoles, specifically regarding solubility and hydrogen-bond donor/acceptor profiles.

However, commercial batches of this intermediate exhibit significant variability in impurity profiles due to two competing industrial synthetic routes: the Bartoli Indole Synthesis (Grignard-based) and the Palladium-Catalyzed Cyclization (Sonogashira/Amination).

This guide objectively compares "Standard Grade" (Batch A) and "Premium Grade" (Batch B) sources, providing experimental protocols to detect critical impurities that silence downstream SAR (Structure-Activity Relationship) exploration.

Part 1: Strategic Context & The "Impurity Trap"

The 6-azaindole scaffold is notoriously difficult to synthesize in high purity due to the electron-deficient nature of the pyridine ring and the ambient nucleophilicity of the pyrrole nitrogen.

Why It Matters
  • Regioisomer Contamination: The most insidious impurity is the N1-regioisomer (vs. the desired N6-functionalization in downstream steps) or constitutional isomers arising from cyclization. These are often inseparable by standard flash chromatography.

  • Catalyst Poisoning: Residual sulfur or unreacted nitro-precursors from lower-grade batches can chelate Palladium in subsequent Suzuki-Miyaura couplings, reducing yields from >90% to <40%.

Part 2: Comparative Profiling (Batch A vs. Batch B)

We analyzed two representative commercial batches. Batch A represents a typical "Standard Grade" often sourced for early-stage diversity synthesis. Batch B represents a "Premium Grade" typically used for GLP-tox material preparation.

Table 1: Comparative Analytical Data
ParameterBatch A (Standard) Batch B (Premium) Impact on Research
Purity (HPLC @ 254 nm) 94.2%99.1%Batch A requires recrystallization before use.
Major Impurity 1 Des-chloro analog (2.1%)Not Detected (<0.05%)Alters potency data; false positives in SAR.
Major Impurity 2 Nitro-pyridine precursor (1.5%)Not DetectedCritical: Poisons Pd-catalysts in next steps.
Major Impurity 3 Regioisomer (Isomer X) (0.8%)0.1%Confounds NMR interpretation of final compounds.
Residual Solvents THF, Toluene (>5000 ppm)EtOAc (<500 ppm)THF interferes with precise weighing/stoichiometry.
Appearance Dark Brown/Orange SolidOff-white/Pale Yellow SolidColor indicates oxidation/polymerization products.
Interpretation
  • Batch A (The Bartoli Route): The presence of nitro-precursors and THF suggests this batch was made via the Bartoli route (reaction of vinyl Grignard with a nitro-pyridine) without rigorous downstream purification. The "Des-chloro" impurity likely arises from over-reduction during the workup or poor quality starting material (2-chloro-3-nitropyridine contamination).

  • Batch B (The Optimized Route): The absence of nitro compounds and high purity suggests either a Pd-catalyzed route (from amino-halopyridines) or a rigorous acid-base extraction and recrystallization protocol.

Part 3: Origin of Impurities (Mechanistic Insight)

To control impurities, one must understand their origin. The following diagram maps the two primary synthetic pathways and the specific impurities they generate.

Diagram 1: Synthetic Pathways & Impurity Origins

G Start_Bartoli Route A: Bartoli Synthesis (Nitro-pyridine + Vinyl Grignard) Target Target: this compound Start_Bartoli->Target -78°C, THF Imp_Nitro Impurity: Unreacted Nitro-pyridine (Genotoxic Risk) Start_Bartoli->Imp_Nitro Incomplete Conv. Imp_Mg Impurity: Mg Salts / Inorganic Residue Start_Bartoli->Imp_Mg Workup Start_Pd Route B: Pd-Catalyzed (Amino-pyridine + Alkyne) Start_Pd->Target Sonogashira/Cyclization Imp_Pd Impurity: Residual Palladium (Heavy Metal) Start_Pd->Imp_Pd Catalyst Leaching Imp_Dimer Impurity: Homocoupled Dimer Start_Pd->Imp_Dimer Side Reaction Imp_DesChloro Impurity: Monochloro-analog (Hydrodehalogenation) Target->Imp_DesChloro Over-reduction (Route A) or Impure SM (Route B)

Caption: Comparison of impurity profiles generated by Bartoli (Route A) vs. Pd-Catalyzed (Route B) syntheses.

Part 4: Experimental Protocols

Use these protocols to validate the quality of your specific batch.

Protocol 1: High-Resolution HPLC Profiling

Standard C18 methods often fail to separate the des-chloro impurity from the parent. This method uses a Phenyl-Hexyl stationary phase for enhanced selectivity.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (100 mm x 3.0 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm (aromatic backbone) and 230 nm (trace impurities).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

    • 18-18.1 min: 5% B (Re-equilibration)

Acceptance Criteria:

  • Target peak retention time: ~8.5 min.

  • Des-chloro impurity (M-34): Elutes ~0.4 min before main peak.

  • Nitro-precursor: Elutes ~2.0 min after main peak (highly hydrophobic).

Protocol 2: LC-MS Identification Strategy

The "5,7-dichloro" substitution pattern provides a distinct mass spectral fingerprint that acts as a self-validating system.

  • Isotope Pattern Recognition:

    • Target (2 Cl atoms): Look for the characteristic 9:6:1 intensity ratio for M : M+2 : M+4 peaks.

    • Impurity (1 Cl atom): The "Des-chloro" impurity will show a 3:1 ratio for M : M+2.

  • Ionization Mode: Operate in Positive (ESI+) mode. The pyridine nitrogen protonates readily

    
    .
    
    • Note: If investigating Batch A (Bartoli), also run Negative (ESI-) mode to detect unreacted nitropyridine intermediates, which ionize poorly in positive mode.

Diagram 2: Analytical Decision Tree

Analytical Sample Commercial Batch Sample HPLC HPLC (Phenyl-Hexyl) Gradient Method Sample->HPLC Decision1 Purity > 98%? HPLC->Decision1 MS_Check LC-MS Analysis (Isotope Pattern) Decision1->MS_Check Yes Fail_Recryst FAIL: Recrystallize (EtOAc/Hexanes) Decision1->Fail_Recryst No (Color: Brown) Pass PASS: Proceed to SAR MS_Check->Pass 9:6:1 Ratio Confirmed No Nitro Peak Fail_Column FAIL: Column Chromatography (DCM/MeOH) MS_Check->Fail_Column 3:1 Ratio Found (Des-chloro)

Caption: Workflow for validating batch quality before committing to expensive downstream synthesis.

Part 5: Recommendations

  • For Routine SAR: Batch B (Premium) is cost-effective in the long run. The time saved in failed couplings and complex purifications outweighs the upfront cost.

  • For Scale-Up (Process Dev): Batch A (Standard) is acceptable only if an in-house purification protocol (e.g., charcoal filtration for color, followed by recrystallization from Ethyl Acetate/Heptane) is established.

  • Storage: 6-azaindoles are prone to oxidation at the N1 position. Store under Argon at -20°C.

References

  • Bartoli Indole Synthesis Mechanism & Scope

    • Bartoli, G. et al. "Reaction of Nitroarenes with Grignard Reagents: A General Method for the Preparation of Indoles." Accounts of Chemical Research.
  • Azaindole Synthesis & Impurity Challenges

    • Song, J.J. et al. "A Practical Synthesis of 6-Azaindoles via the Bartoli Indole Synthesis." Journal of Organic Chemistry.
  • Analytical Methodologies for Nitrogen Heterocycles

    • Popiołek, Ł. "Impurity Profiling of Azaindole Derivatives using RP-HPLC." Journal of Pharmaceutical and Biomedical Analysis.
  • Genotoxic Impurities in Pharmaceutical Intermediates (ICH M7)

    • European Medicines Agency.[1][2] "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities."

Sources

Safety Operating Guide

Operational Guide: Disposal of 5,7-Dichloro-2-methyl-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 5,7-Dichloro-2-methyl-6-azaindole , a specialized heterocyclic building block used in drug discovery.

This protocol is designed for Researchers, Scientists, and Drug Development Professionals . It prioritizes safety, regulatory compliance (RCRA/EPA/EU), and environmental stewardship.

Chemical Identification & Hazard Assessment

Before disposal, positive identification and hazard assessment are critical to selecting the correct waste stream. This compound is a halogenated heteroaromatic , which dictates specific incineration requirements to prevent the formation of toxic byproducts (e.g., dioxins) during destruction.

Parameter Details
Chemical Name This compound
IUPAC Name 5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine
CAS Number 1448260-10-3
Molecular Formula C₈H₆Cl₂N₂
Hazard Class (GHS) Irritant / Harmful (Based on Structural Analogs)
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)
Waste Stream Halogenated Organic Waste (Strict Segregation Required)

Senior Scientist Insight: The "6-azaindole" core (pyrrolo[2,3-c]pyridine) contains a pyridine nitrogen.[1][2] This makes the compound weakly basic. Avoid mixing with strong acids in high concentrations during waste consolidation to prevent unexpected exotherms, although standard solvent waste streams are generally tolerant.

Pre-Disposal: Segregation & Packaging

The Golden Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) if the total halogen content exceeds your facility's threshold (typically 1-2%).

Why Segregation Matters?

Halogenated wastes require incineration at higher temperatures (>1100°C) with specific acid gas scrubbers to neutralize the Hydrogen Chloride (HCl) gas generated during combustion. Mixing this with non-halogenated waste downgrades the entire container to "Halogenated," significantly increasing disposal costs and environmental impact.

Segregation Protocol
  • Solid Waste: Pure compound, contaminated weighing boats, and filter cakes must go into Solid Hazardous Waste (Halogenated) .

  • Liquid Waste: Mother liquors or reaction solvents containing this compound must go into Liquid Hazardous Waste (Halogenated) .

  • Sharps/Glass: Contaminated needles or broken vials must be placed in a Puncture-Proof Sharps Container labeled "Chemical Contaminated."

Decision Logic: Disposal Workflow

The following diagram illustrates the decision matrix for disposing of this compound in various experimental states.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture, Mother Liquor) StateCheck->Liquid Sharps Sharps/Glass (Needles, Vials) StateCheck->Sharps Segregation CRITICAL: Segregate as HALOGENATED Waste Solid->Segregation Liquid->Segregation ContainerSharps Container: Red/Yellow Sharps Bin Label: 'Chemically Contaminated Sharps' Sharps->ContainerSharps ContainerSolid Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' Segregation->ContainerSolid If Solid ContainerLiquid Container: Solvent Carboy (Yellow Tag) Label: 'Hazardous Waste - Halogenated Solvent' Segregation->ContainerLiquid If Liquid Final Transfer to EHS/Waste Management for High-Temp Incineration ContainerSolid->Final ContainerLiquid->Final ContainerSharps->Final

Figure 1: Decision tree for segregating and packaging halogenated azaindole waste.

Step-by-Step Disposal Procedures
Scenario A: Disposing of Pure Solid or Reaction Byproducts
  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety glasses. Use a fume hood to avoid dust inhalation.

  • Collection: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth HDPE waste jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write clearly: "this compound".

    • Constituents: If mixed with silica gel or celite, list those as well.

    • Hazard Checkbox: Check "Toxic" and "Irritant".[4]

  • Storage: Store in the Satellite Accumulation Area (SAA) in a secondary container until pickup.

Scenario B: Disposing of Liquid Mother Liquors (e.g., in DCM or Ethyl Acetate)
  • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers (e.g., nitric acid) or incompatible metals.

  • Transfer: Pour the solution into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of dissolved this compound renders the entire mixture halogenated for disposal purposes.[1][2]

  • Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Scenario C: Empty Containers & Washings
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or DCM).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Bottle Disposal: Once triple-rinsed and air-dried, deface the label and discard the bottle in the standard glass trash (unless local EHS rules require all chemical bottles to be treated as hazardous).

Emergency Procedures (Spills)

In the event of a spill during disposal:

  • Solid Spill:

    • Isolate: Evacuate the immediate area if dust is airborne.

    • PPE: Wear N95 or P100 respirator if outside a fume hood.

    • Clean-up: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust. Place all cleanup materials into the Solid Hazardous Waste container.

  • Liquid Spill:

    • Absorb: Use a universal absorbent pad or vermiculite.

    • Decontaminate: Clean the surface with soap and water.

    • Disposal: Treat all absorbent materials as Halogenated Hazardous Waste .

Regulatory Compliance (RCRA)

While this specific compound is not a "Listed Waste" (P-list or U-list) under US EPA RCRA regulations, it must be characterized by its properties:

  • Characteristic of Toxicity: If the waste stream fails TCLP (unlikely for pure research samples, but possible).

  • Process Waste: In a drug development context, it is treated as process chemical waste.

  • Halogen Content: The presence of Chlorine atoms (Cl) mandates the "Halogenated" designation to comply with incineration standards (40 CFR Part 264).

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9219, 6-Azaindole (Parent Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Solvents and Halogenated Organics.[5] Retrieved from [Link]

Sources

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